molecular formula C32H64O2 B1218668 Stearyl myristate CAS No. 3234-81-9

Stearyl myristate

Cat. No.: B1218668
CAS No.: 3234-81-9
M. Wt: 480.8 g/mol
InChI Key: IEDOGKKOPNRRKW-UHFFFAOYSA-N
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Description

Tetradecanoic acid, octadecyl ester has been reported in Triticum aestivum with data available.
found in psoriatic nail, but not in normal nails

Properties

IUPAC Name

octadecyl tetradecanoate
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InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDOGKKOPNRRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
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DSSTOX Substance ID

DTXSID0062921
Record name Tetradecanoic acid, octadecyl ester
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Molecular Weight

480.8 g/mol
Source PubChem
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CAS No.

3234-81-9
Record name Stearyl myristate
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Record name Octadecyl myristate
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Record name Tetradecanoic acid, octadecyl ester
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Record name Tetradecanoic acid, octadecyl ester
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Record name Octadecyl myristate
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Record name STEARYL MYRISTATE
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Foundational & Exploratory

Stearyl myristate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Stearyl Myristate for Researchers and Drug Development Professionals

This compound, a saturated fatty acid ester, is a compound of growing interest in various scientific and industrial fields, including pharmaceutical sciences. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the CAS Number 3234-81-9 , is the ester of stearyl alcohol and myristic acid.[1] Its chemical formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .[1][2]

This waxy solid is characterized by its emollient properties, making it a valuable excipient in topical formulations. It is soluble in oils and lipids but insoluble in water.

PropertyValueSource
CAS Number 3234-81-9[1]
Molecular Formula C32H64O2[3]
Molecular Weight 480.85 g/mol
IUPAC Name octadecyl tetradecanoate
Synonyms Myristic acid, octadecyl ester; n-Octadecyl n-tetradecanoate; Stearyl tetradecanoate; Octadecyl myristate
Physical State SolidLarodan
Purity >99%Larodan
Storage Room temperatureLarodan

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of myristic acid with stearyl alcohol. This reaction can be catalyzed by acids or enzymes.

General Experimental Protocol for Chemical Synthesis

A common method for the synthesis of fatty acid esters like this compound is direct esterification. The following is a generalized protocol based on the synthesis of similar esters:

  • Reactants: Myristic acid and stearyl alcohol are used as the primary reactants.

  • Catalyst: A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed.

  • Solvent: A non-polar organic solvent like toluene can be used to facilitate the reaction and remove water by azeotropic distillation.

  • Reaction Conditions: The reaction mixture is typically heated under reflux with continuous removal of water to drive the equilibrium towards the formation of the ester.

  • Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or chromatography.

Enzymatic Synthesis Workflow

An environmentally friendly alternative to chemical synthesis is enzymatic esterification, often utilizing lipases.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification Myristic_Acid Myristic Acid Mixing Mixing in Solvent-free System or Organic Solvent Myristic_Acid->Mixing Stearyl_Alcohol Stearyl Alcohol Stearyl_Alcohol->Mixing Biocatalyst Immobilized Lipase (e.g., Candida antarctica lipase B) Mixing->Biocatalyst Reaction Incubation (Controlled Temperature & Agitation) Biocatalyst->Reaction Water_Removal Byproduct Removal (e.g., vacuum, molecular sieves) Reaction->Water_Removal Filtration Enzyme Filtration Reaction->Filtration Purification_Step Purification of Ester (e.g., distillation, chromatography) Filtration->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Potential Applications in Drug Development

While this compound is predominantly used in the cosmetics industry, its physicochemical properties suggest potential applications in pharmaceutical formulations, particularly in drug delivery systems.

Role in Topical and Transdermal Drug Delivery

As an emollient and penetration enhancer, this compound can be explored for its utility in topical and transdermal drug delivery systems. Its lipid nature can facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.

Formulation of Lipid-Based Nanoparticles

Fatty acid esters are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of poorly water-soluble drugs.

Drug_Delivery_Application Hypothetical Role of this compound in a Solid Lipid Nanoparticle (SLN) Drug Delivery System cluster_formulation SLN Formulation API Poorly Soluble API Homogenization High-Shear Homogenization (Hot or Cold) API->Homogenization Stearyl_Myristate This compound (Solid Lipid Matrix) Stearyl_Myristate->Homogenization Surfactant Surfactant/Stabilizer Surfactant->Homogenization SLN Drug-loaded SLN Homogenization->SLN Administration Administration (e.g., Oral, Topical) SLN->Administration Drug_Release Controlled Drug Release & Improved Bioavailability Administration->Drug_Release

Caption: Logical diagram illustrating the potential role of this compound in a drug delivery system.

Signaling Pathways

Currently, there is no direct scientific literature implicating this compound in specific signaling pathways. As a saturated fatty acid ester, it is primarily metabolized into its constituent parts: stearyl alcohol and myristic acid. Myristic acid is a known substrate for protein N-myristoylation, a post-translational modification that can influence protein localization and function. However, any potential downstream effects on signaling would be indirect and dependent on the metabolic fate of its components. Further research is required to explore any direct interactions of this compound with cellular signaling cascades.

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and topical applications. Safety assessments of related fatty acid esters have shown no systemic toxicity, sensitization, or significant irritation. As with any excipient, its compatibility and safety profile within a specific drug formulation would require thorough evaluation.

Conclusion

This compound is a well-characterized fatty acid ester with established use in the cosmetics industry. Its physicochemical properties, such as its lipid nature and emollient characteristics, suggest its potential as a valuable excipient in pharmaceutical formulations, particularly in the development of novel drug delivery systems for topical and oral administration. Further research into its role in enhancing drug permeation, its utility in nanoparticle formulations, and its detailed toxicological profile in various routes of administration will be crucial for its successful application in the pharmaceutical field.

References

Stearyl Myristate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate (C₃₂H₆₄O₂) is a wax ester, an ester of stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid). As a saturated long-chain ester, it possesses valuable physicochemical properties, including a waxy texture, low reactivity, and high hydrophobicity. These characteristics make it and similar wax esters relevant in various industrial applications, including cosmetics, pharmaceuticals, and as specialty lubricants. This technical guide provides an in-depth overview of the natural sources of this compound, its occurrence, and the analytical methodologies for its extraction and characterization.

Natural Sources and Occurrence

This compound is found in nature as a component of complex mixtures of wax esters. While its direct quantitative measurement in many natural sources is not extensively documented, it is known to be a constituent of certain animal and plant waxes.

Animal Sources

The most notable animal-derived sources of wax esters, including this compound, are the lipid secretions of certain marine mammals and birds.

  • Spermaceti: This waxy substance is found in the head cavity of the sperm whale (Physeter macrocephalus). Spermaceti is a complex mixture of wax esters, with cetyl palmitate being the primary component.[1] While other wax esters such as cetyl myristate and cetyl stearate are present, the exact percentage of this compound is not well-defined in the literature.[2] The overall composition of spermaceti includes fatty esters (65-95%), triglycerides (5-30%), free alcohols (1-5%), and free acids (0-3%).[2]

  • Uropygial Gland Secretions (Preen Oil): Birds possess a uropygial gland, or preen gland, located at the base of their tail, which secretes an oily, waxy substance used for feather maintenance. This secretion is a complex mixture of monoester waxes, fatty acids, and fatty alcohols. The exact composition of these waxes is highly species-specific and can vary based on season and sex. While stearyl alcohol and myristic acid are components of these secretions in some species, the specific presence and quantity of this compound are not commonly reported.

Plant Sources

While many plants produce surface waxes to prevent water loss, the detailed composition often focuses on very long-chain fatty acids, alkanes, and alcohols.

Data Presentation

The quantitative data available for the general composition of natural waxes containing wax esters are summarized below. It is important to note that the specific concentration of this compound within the wax ester fraction of these sources is not consistently reported.

Natural SourceMajor ComponentsWax Ester Content (%)Other Components (%)Reference
Spermaceti Wax Esters (mainly Cetyl Palmitate), Triglycerides65 - 95Triglycerides (5-30), Free Alcohols (1-5), Free Acids (0-3)
Carnauba Wax Fatty Acid Esters, Fatty Alcohols, Acids, Hydrocarbons80 - 85Fatty Alcohols (10-16), Acids (3-6), Hydrocarbons (1-3)
Uropygial Gland Secretions Complex mixture of monoester waxes, fatty acids, and fatty alcoholsHighly variableHighly variable depending on bird species

Experimental Protocols

The analysis of this compound from natural sources involves the extraction of total lipids, separation of the wax ester fraction, and subsequent characterization, typically by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Lipids

A standard method for extracting lipids from biological matrices is a modified Folch or Bligh-Dyer method.

Protocol:

  • Homogenize the tissue or wax sample in a chloroform:methanol (2:1, v/v) solution.

  • Agitate the mixture thoroughly for 20-30 minutes.

  • Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

  • Carefully collect the lower chloroform layer containing the total lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Isolation of Wax Esters by Thin-Layer Chromatography (TLC)

Protocol:

  • Prepare a silica gel TLC plate.

  • Dissolve the total lipid extract in a small amount of a non-polar solvent like hexane or chloroform.

  • Spot the dissolved extract onto the baseline of the TLC plate.

  • Develop the plate in a chromatography tank containing a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • After the solvent front has reached the top of the plate, remove the plate and allow it to dry.

  • Visualize the separated lipid classes by spraying with a suitable reagent (e.g., 0.2% 8-anilino-1-naphthalenesulfonic acid under UV light or charring with a cupric sulfate solution).

  • Identify the wax ester band based on its retention factor (Rf) compared to a known standard.

  • Scrape the silica gel corresponding to the wax ester band from the plate.

  • Extract the wax esters from the silica gel using hexane or chloroform.

  • Evaporate the solvent to obtain the purified wax ester fraction.

Analysis of Intact Wax Esters by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact wax esters is possible using high-temperature GC-MS.

Protocol:

  • Sample Preparation: Dissolve the purified wax ester fraction in hexane or toluene to a final concentration of approximately 0.1–1.0 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Mass Spectrometer: 5973 Mass Selective Detector or equivalent.

    • Column: DB-1 HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).

    • Injector Temperature: 390°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 120°C.

      • Ramp 1: Increase to 240°C at 15°C/min.

      • Ramp 2: Increase to 390°C at 8°C/min, hold for 6 minutes.

    • MS Detector Temperature: 390°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50–920.

  • Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum compared to a pure standard. The mass spectrum will show fragment ions corresponding to the stearyl alcohol and myristic acid moieties.

Mandatory Visualization

Experimental_Workflow cluster_extraction Lipid Extraction cluster_separation Wax Ester Isolation cluster_analysis Analysis A Natural Source Sample (e.g., Spermaceti) B Homogenization in Chloroform:Methanol (2:1) A->B C Phase Separation with NaCl solution B->C D Collect Chloroform Layer C->D E Evaporation D->E F Total Lipid Extract E->F G Dissolve in Hexane F->G H Thin-Layer Chromatography (TLC) G->H I Visualize and Scrape Wax Ester Band H->I J Extract from Silica I->J K Purified Wax Esters J->K L Dissolve in Toluene K->L M High-Temperature GC-MS L->M N Data Analysis: Identification & Quantification M->N O This compound Data N->O

Caption: Workflow for the extraction, isolation, and analysis of this compound from natural sources.

GCMS_Logic cluster_input Input cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_output Output Sample Purified Wax Ester Sample GC_Column High-Temperature Capillary Column Sample->GC_Column Injection Separation Separation based on Boiling Point & Polarity GC_Column->Separation Elution Elution of this compound at specific Retention Time Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Transfer to MS Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Detection of Fragment Ions (Mass-to-Charge Ratio) Fragmentation->Detection Identification Identification via Mass Spectrum & Retention Time Detection->Identification Data Acquisition

Caption: Logical workflow for the identification of this compound using GC-MS.

References

The Biosynthesis of Wax Esters: A Technical Guide to Stearyl Myristate Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of wax esters, with a specific focus on the formation of compounds such as stearyl myristate. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are of significant interest due to their diverse applications in pharmaceuticals, cosmetics, and as biofuels.[1][2] Understanding their biosynthesis is crucial for metabolic engineering and the development of novel production platforms.

The Core Biosynthetic Pathway

The biosynthesis of wax esters is a conserved two-step enzymatic process across a wide range of organisms, from bacteria to plants and mammals.[3][4] The pathway initiates with the reduction of a fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) to a fatty alcohol, which is subsequently esterified with a second fatty acyl-CoA molecule to form the final wax ester product.

The key enzymes involved in this pathway are:

  • Fatty Acyl-CoA Reductase (FAR): This enzyme catalyzes the reduction of a fatty acyl-CoA to a corresponding fatty alcohol.[1] In many organisms, this is an NADPH-dependent reaction. Some bacterial systems utilize a two-step reduction process involving an intermediate fatty aldehyde, catalyzed by a fatty acyl-CoA reductase and a subsequent fatty aldehyde reductase. In contrast, some eukaryotic and bacterial FARs can directly catalyze the four-electron reduction of fatty acyl-CoA to a fatty alcohol.

  • Wax Synthase (WS) / Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme facilitates the esterification of the newly formed fatty alcohol with a fatty acyl-CoA molecule, releasing coenzyme A and forming the wax ester. Many wax synthases are bifunctional and can also catalyze the synthesis of triacylglycerols (TAGs), and are thus referred to as WS/DGAT enzymes.

For the synthesis of a specific wax ester like This compound (C18:0 acid esterified with C14:0 alcohol), the pathway would proceed as follows:

  • Formation of Myristyl Alcohol: Myristoyl-CoA (C14:0-CoA) is reduced by a Fatty Acyl-CoA Reductase (FAR) to myristyl alcohol.

  • Esterification: A Wax Synthase (WS) enzyme catalyzes the transfer of the stearoyl group from Stearoyl-CoA (C18:0-CoA) to myristyl alcohol, forming this compound.

Alternatively, stearyl alcohol could be synthesized from stearoyl-CoA and esterified with myristoyl-CoA. The broad substrate specificity of many FAR and WS enzymes allows for the formation of a diverse range of wax ester molecules within a single organism.

Cellular Localization

In plants and mammals, the biosynthesis of wax esters is primarily localized to the endoplasmic reticulum (ER). In some bacteria, the enzymes involved are found in the cytoplasm and associated with the plasma membrane.

Quantitative Data on Wax Ester Biosynthesis

The following tables summarize key quantitative data related to the enzymes involved in wax ester biosynthesis from various studies. This data is essential for understanding enzyme efficiency and for metabolic engineering efforts aimed at optimizing wax ester production.

EnzymeOrganismSubstrate(s)Specific ActivityReference
WSD1Arabidopsis thaliana[1-14C]palmitoyl-CoA + 1-octadecanol84.4 ± 5.5 pmol/mg·min
WSD1Arabidopsis thaliana[1-14C]palmitoyl-CoA + 1,2-dipalmitoylglycerol7.7 ± 1.0 pmol/mg·min
Ma-WS/DGATMarinobacter aquaeoleiPalmitoyl-CoA + 1-hexanol-
Carboxylic Acid Reductase (CAR) + Aldehyde Reductase (Ahr)In vitroC8 Fatty Acid1.12 µmol·min−1·mg−1
Engineered OrganismExpressed EnzymesKey Product(s)Yield/TiterReference
Saccharomyces cerevisiaeJojoba WS + various FARsJojoba-like wax esters-
Camelina sativaMaFAR + ScWS/AbWSD1/MaWSD5Monounsaturated C18/C20 wax esters-
Arabidopsis thaliana (fad2 fae1 mutant)Mouse FAR + Mouse WS>60 mol% 18:1/18:1 wax esters-

Experimental Protocols

Wax Synthase (WS) Activity Assay

This protocol is adapted from studies on Arabidopsis thaliana WSD1.

Objective: To determine the in vitro activity of a wax synthase enzyme.

Materials:

  • Crude protein extract from E. coli or yeast expressing the WS enzyme.

  • Acyl donor: [1-14C]palmitoyl-CoA (or other radiolabeled fatty acyl-CoA).

  • Acyl acceptor: 1-octadecanol (or other fatty alcohol).

  • Reaction buffer: e.g., 50 mM NaH2PO4-NaOH, pH 7.5, 300 mM NaCl.

  • Chloroform for lipid extraction.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • TLC developing solvent: e.g., hexane/diethyl ether (94/6, v/v).

  • Scintillation counter.

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, a defined amount of crude protein extract (e.g., 100 µg), the acyl acceptor (e.g., 3.75 mM 1-octadecanol), and the radiolabeled acyl donor (e.g., 4.72 µM [1-14C]palmitoyl-CoA).

  • Incubate the reaction mixture at 35°C for 30 minutes.

  • Stop the reaction by adding 500 µL of chloroform.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Extract the chloroform phase containing the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate the wax esters from other lipids.

  • Visualize the radiolabeled products by autoradiography.

  • Scrape the silica corresponding to the wax ester spot and quantify the radioactivity using a scintillation counter to determine the specific activity.

Fatty Acyl-CoA Reductase (FAR) Activity Assay

This protocol is based on the characterization of FAR from Marinobacter aquaeolei VT8.

Objective: To measure the activity of a fatty acyl-CoA reductase by monitoring NADPH oxidation.

Materials:

  • Purified or partially purified FAR enzyme.

  • Substrate: Fatty acyl-CoA (e.g., palmitoyl-CoA).

  • Cofactor: NADPH.

  • Reaction buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and the FAR enzyme.

  • Initiate the reaction by adding NADPH.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6220 M-1cm-1.

Analysis and Quantification of Wax Esters by GC-MS

This is a general protocol for the analysis of wax esters.

Objective: To identify and quantify the composition of wax esters in a biological sample.

Materials:

  • Lipid extract from the sample of interest.

  • Internal standard (e.g., a wax ester with a chain length not present in the sample).

  • Solvent for sample dissolution (e.g., hexane, toluene).

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a high-temperature capillary column (e.g., DB-1 HT).

Procedure:

  • Sample Preparation: Dissolve the lipid extract and a known amount of the internal standard in a suitable organic solvent.

  • GC-MS Analysis:

    • Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.

    • Column Temperature Program: A typical program might start at a lower temperature (e.g., 120°C), ramp up to a high temperature (e.g., 390°C), and hold for a period to ensure elution of all wax esters. For example, from 120°C to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a 6-minute hold.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample.

    • MS Detection: Operate in electron ionization (EI) mode and scan a suitable m/z range (e.g., 50-920).

  • Data Analysis:

    • Identify the wax ester peaks based on their retention times and mass spectra. The molecular ion and characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties can be used for identification.

    • Quantify the individual wax esters by comparing their peak areas to the peak area of the internal standard.

Visualizing the Pathway and Workflows

The following diagrams, created using the DOT language, illustrate the core biosynthesis pathway and a general experimental workflow for its study.

Wax_Ester_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Myristoyl-CoA) Fatty_Alcohol Fatty Alcohol (e.g., Myristyl Alcohol) Fatty_Acyl_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase (FAR) Wax_Ester Wax Ester (e.g., this compound) Fatty_Alcohol->Wax_Ester NADP_CoA 2 NADP+ + CoA Fatty_Alcohol->NADP_CoA Another_Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Stearoyl-CoA) Another_Fatty_Acyl_CoA->Wax_Ester Wax Synthase (WS) CoA CoA Wax_Ester->CoA NADPH 2 NADPH NADPH->Fatty_Acyl_CoA Experimental_Workflow start Start: Gene Identification (FAR, WS) cloning Gene Cloning & Expression (e.g., in E. coli, Yeast) start->cloning metabolic_engineering Metabolic Engineering (e.g., in Plants, Microbes) start->metabolic_engineering protein_extraction Protein Extraction & Purification cloning->protein_extraction enzyme_assay Enzyme Activity Assays (FAR & WS) protein_extraction->enzyme_assay end End: Pathway Elucidation & Optimized Production enzyme_assay->end lipid_extraction Lipid Extraction metabolic_engineering->lipid_extraction analysis Wax Ester Analysis (GC-MS, HPLC) lipid_extraction->analysis quantification Quantification & Characterization analysis->quantification quantification->end

References

The Solubility of Stearyl Myristate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a waxy solid widely utilized in pharmaceutical and cosmetic formulations as an emollient, thickener, and stabilizer. Its solubility in various organic solvents is a critical parameter for formulation development, manufacturing processes, and the delivery of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, details a standard experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a framework for its empirical determination.

Introduction

This compound (C₃₂H₆₄O₂) is a long-chain fatty ester characterized by its lipophilic nature. The principle of "like dissolves like" governs its solubility, indicating a preference for non-polar and semi-polar organic solvents over polar solvents like water. Understanding its solubility profile is essential for scientists and researchers in various fields, including:

  • Pharmaceutical Sciences: For the development of topical, transdermal, and oral formulations where this compound can act as a vehicle, solubilizer, or release-modifying agent.

  • Cosmetic Science: In the formulation of creams, lotions, and other personal care products to achieve desired texture, consistency, and skin feel.

  • Chemical Engineering: For the design of crystallization, extraction, and purification processes involving this compound.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. However, based on the known behavior of similar long-chain esters, such as isopropyl myristate and myristyl myristate, and qualitative descriptions, a general solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound and Structurally Similar Esters in Common Organic Solvents

SolventSolvent TypeExpected Solubility of this compoundObservations on Analogous Compounds
Alcohols
MethanolPolar ProticVery slightly soluble to slightly solubleStearyl alcohol is slightly soluble in methanol.[1]
EthanolPolar ProticSlightly soluble to SolubleIsopropyl myristate is soluble in ethanol.[2][3] Stearyl alcohol is freely soluble in ethanol.[1]
IsopropanolPolar ProticSolubleIsopropyl myristate is soluble in isopropanol.
Ketones
AcetonePolar AproticSolubleIsopropyl myristate is soluble in acetone.[2]
Esters
Ethyl AcetatePolar AproticSolubleIsopropyl myristate is soluble in ethyl acetate.
Aromatic Hydrocarbons
TolueneNon-polarSolubleIsopropyl myristate is soluble in toluene.
Ethers
Diethyl EtherNon-polarFreely SolubleStearyl alcohol is freely soluble in diethyl ether.
Chlorinated Hydrocarbons
ChloroformNon-polarSolubleIsopropyl myristate is soluble in chloroform.
Oils
Mineral OilNon-polarSolubleIsopropyl myristate is soluble in mineral oil.
Castor OilPolarSolubleIsopropyl myristate is soluble in castor oil.
Cottonseed OilNon-polarSolubleIsopropyl myristate is soluble in cottonseed oil.

Note: The expected solubility is a qualitative assessment based on the general principles of solubility and data from structurally related compounds. For precise formulation work, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a validated spectrophotometric method)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, and specify the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh excess this compound combine Combine in a sealed vial prep_solid->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate Establish Equilibrium centrifuge Centrifuge the sample agitate->centrifuge Separate Phases filter Filter the supernatant centrifuge->filter dilute Dilute the saturated solution filter->dilute Prepare for Analysis quantify Quantify using analytical method (e.g., HPLC) dilute->quantify report Report solubility (e.g., g/100mL at T) quantify->report Calculate Final Value

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Enigmatic Crystalline World of Stearyl Myristate: A Technical Guide to Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyl myristate, a long-chain wax ester with the chemical formula C32H64O2, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its unique physicochemical properties.[1][2] This technical guide delves into the core aspects of its solid-state chemistry, focusing on its crystalline structure and polymorphic behavior. While specific crystallographic data for this compound remains elusive in publicly accessible literature, this document synthesizes available information on closely related long-chain esters to provide a comprehensive understanding of its expected solid-state characteristics. This guide also outlines detailed experimental protocols for the characterization of its crystalline forms and visualizes key workflows and concepts through structured diagrams.

Introduction to this compound

This compound is the ester formed from stearyl alcohol (a C18 alcohol) and myristic acid (a C14 fatty acid).[1] As a saturated wax ester, it is a waxy solid at room temperature and exhibits properties typical of long-chain lipids, including low water solubility and good lubricity.[2][3] In pharmaceutical formulations, such esters are utilized as emollients, thickeners, and controlled-release agents. The crystalline form of such an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. Therefore, a thorough understanding of the polymorphism of this compound is critical for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C32H64O2
Molecular Weight 480.85 g/mol
Synonyms Octadecyl tetradecanoate
Physical State Solid
Purity (typical) >99%

Crystalline Structure and Polymorphism of Wax Esters

Long-chain n-alkanes and their derivatives, including wax esters, are known to exhibit complex polymorphic behavior. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability.

The crystal structures of waxes are generally characterized by the parallel packing of long hydrocarbon chains. The primary differences between polymorphs arise from variations in the lateral packing of these chains and the angle of tilt of the molecules with respect to the layer interface. Common polymorphic forms in lipids are denoted as α, β', and β, in order of increasing stability and melting point.

Table 2: Thermal Properties of this compound and Related Long-Chain Esters

CompoundMolecular FormulaMelting Point (°C)MethodReference(s)
Myristyl StearateC32H64O2~50DSC
Stearyl StearateC36H72O2--
Stearyl PalmitateC34H68O2--
Myristyl MyristateC28H56O2~38-

Note: Specific melting point data for stearyl stearate and stearyl palmitate from the provided search results were not available.

Experimental Characterization of Crystalline Structure and Polymorphism

The investigation of the solid-state properties of materials like this compound relies on a combination of thermoanalytical and diffraction techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions between polymorphs.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above its expected melting point (e.g., 80°C) at a controlled rate, typically 10°C/min. This initial scan provides information on the melting behavior of the as-received sample.

    • Cooling Scan: Cool the sample from the molten state back to the initial sub-ambient temperature at a controlled rate (e.g., 10°C/min). This reveals the crystallization behavior.

    • Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This scan is crucial for observing polymorphic transitions that may have occurred during the controlled cooling and subsequent heating.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting and crystallization events, as well as the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or exothermic transitions before melting can indicate polymorphism.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying the crystalline phase of a material and for determining its crystal structure. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal form.

  • Sample Preparation: Gently grind a small amount of this compound to a fine powder to ensure random orientation of the crystallites. Mount the powder onto a low-background sample holder. The sample surface should be flat and level with the holder's surface.

  • Instrument Setup: Use a powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation). Set the X-ray generator to standard operating conditions (e.g., 40 kV and 40 mA).

  • Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) with a suitable step size (e.g., 0.02°) and dwell time.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern to databases of known crystal structures to identify the crystalline phase(s) present.

    • Polymorph Screening: Different polymorphs will exhibit different peak positions and relative intensities in their PXRD patterns. By analyzing samples prepared under different crystallization conditions (e.g., from different solvents, at different cooling rates), different polymorphs can be identified.

    • Structure Determination: For a novel crystalline phase, the unit cell parameters and space group can be determined from the diffraction pattern, which is the first step towards a full crystal structure solution.

Visualizing Workflows and Relationships

To better illustrate the concepts and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Polymorphism_Screening cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Studies cluster_analysis Solid-State Analysis cluster_results Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification solvent Crystallization from various solvents purification->solvent melt Melt Crystallization (controlled cooling) purification->melt crash Crash Cooling purification->crash dsc Differential Scanning Calorimetry (DSC) solvent->dsc pxrd Powder X-ray Diffraction (PXRD) solvent->pxrd microscopy Hot-Stage Microscopy solvent->microscopy melt->dsc melt->pxrd melt->microscopy crash->dsc crash->pxrd crash->microscopy polymorphs Identification of Polymorphs dsc->polymorphs pxrd->polymorphs microscopy->polymorphs stability Determination of Relative Stability polymorphs->stability transformation Mapping of Polymorphic Transformations stability->transformation

Caption: Experimental workflow for the screening and characterization of this compound polymorphs.

Polymorphic_Transformation_Pathway cluster_energy A Metastable Form (α) B Intermediate Form (β') A->B Solid-State Transition C Stable Form (β) A->C Direct Transformation B->C Solid-State Transition T1 Temperature / Time T2 Temperature / Time

Caption: Hypothetical polymorphic transformation pathway for this compound.

Conclusion

A comprehensive understanding of the crystalline structure and polymorphism of this compound is paramount for its successful application in research, drug development, and various industrial sectors. Although direct crystallographic data for this compound is currently lacking in the scientific literature, this guide provides a framework for its characterization based on the known behavior of similar long-chain wax esters. The detailed experimental protocols for DSC and PXRD offer a practical approach for researchers to elucidate the solid-state properties of this important compound. Future research should focus on obtaining single-crystal X-ray diffraction data to definitively solve its crystal structure and fully map its polymorphic landscape. This will enable a more precise control over its functionality in various applications.

References

Spectroscopic Profile of Stearyl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for stearyl myristate (also known as myristyl stearate), a wax ester commonly used in pharmaceutical and cosmetic formulations. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

This compound (C₃₂H₆₄O₂) is the ester formed from the condensation of stearic acid and myristyl alcohol. Its molecular weight is 480.85 g/mol .[1][2] Accurate spectroscopic characterization is crucial for identity confirmation, purity assessment, and quality control in research and development. This guide summarizes the key spectroscopic features of this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For long-chain esters like this compound, ¹H and ¹³C NMR provide critical information about the fatty acid and alcohol components.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05t2H-O-CH₂ - (myristyl moiety)
~2.28t2H-CH₂ -C=O (stearyl moiety)
~1.62m4H-O-CH₂-CH₂ - and -CH₂ -CH₂-C=O
~1.25br s52H-(CH₂ )n- (overlapping methylene groups)
~0.88t6H-CH₃ (terminal methyl groups)

Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~173.9C =O (ester carbonyl)
~64.4-O-C H₂- (myristyl moiety)
~34.4-C H₂-C=O (stearyl moiety)
~31.9Methylene carbons adjacent to terminal methyls
~29.7 - ~29.1-(C H₂)n- (overlapping methylene carbons)
~25.9-O-CH₂-C H₂-
~25.0-C H₂-CH₂-C=O
~22.7Methylene carbons β to terminal methyls
~14.1-C H₃ (terminal methyl carbons)

Note: Predicted values are based on typical chemical shifts for long-chain fatty acid esters.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by the prominent ester carbonyl stretch and the C-H stretches of the long aliphatic chains.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2916StrongAsymmetric C-H stretching of -CH₂-
~2848StrongSymmetric C-H stretching of -CH₂-
~1735StrongC=O stretching of the ester
~1464Medium-CH₂- scissoring (bending)
~1175StrongC-O stretching of the ester
~721Medium-CH₂- rocking

Note: These are characteristic absorption frequencies for long-chain fatty acid esters.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of long-chain esters typically results in fragmentation of the molecule. The molecular ion peak may be weak or absent.

Table 4: Expected Key Fragments in the Electron Ionization Mass Spectrum of this compound

m/zInterpretation
480[M]⁺ (Molecular Ion) - often of low abundance
285[CH₃(CH₂)₁₆C(OH)=OH]⁺ (Stearic acid fragment)
267[CH₃(CH₂)₁₆CO]⁺ (Acylium ion from stearic acid)
229[CH₃(CH₂)₁₂CO]⁺ (Myristoyl acylium ion)
196[CH₃(CH₂)₁₃]⁺ (Myristyl carbocation)

Note: Fragmentation patterns are based on the analysis of similar long-chain esters.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Pulse Sequence: Proton-decoupled pulse program.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds (longer delays may be needed for accurate quantitation of quaternary carbons).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation:

  • Thin Film (Melt): Place a small amount of this compound on a salt plate (e.g., NaCl or KBr). Gently heat the plate to melt the sample, and then place a second salt plate on top to create a thin film.

  • Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) and place it in a liquid IR cell.

FTIR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean salt plates or the solvent should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • For GC-MS, dissolve the sample in a volatile organic solvent like hexane or ethyl acetate.

  • Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Mass Range: Scan a mass-to-charge (m/z) range of approximately 50-600 amu.

  • Data Acquisition: Acquire the mass spectrum in full scan mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) or as neat sample (IR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Integration, Multiplicity) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Group Identification) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structural Elucidation and Identity Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermal Properties of Stearyl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate (CAS 3234-81-9), a wax ester, is the ester of stearyl alcohol and myristic acid with the chemical formula C32H64O2[1][2]. As a long-chain saturated wax ester, its thermal properties, particularly its melting point, are of significant interest in various applications, including pharmaceuticals and drug delivery systems. The solid-state characteristics and phase transition behavior of such excipients can influence formulation stability, manufacturing processes, and the release kinetics of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the thermal properties of this compound, including its anticipated melting behavior, methodologies for its characterization, and its relevance in a pharmaceutical context.

Physicochemical Properties

A summary of the key physicochemical identifiers for this compound is provided in the table below.

PropertyValueReference
Chemical Name Octadecyl tetradecanoate[2]
Synonyms This compound, Myristic acid, octadecyl ester[1]
CAS Number 3234-81-9[1]
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Physical State Solid at room temperature
Purity >99% (from supplier)

Thermal Properties of this compound

A study on the thermal properties of over 60 synthetic wax esters with carbon chain lengths ranging from 26 to 48 atoms found that saturated wax esters of primary alcohols have melting points in the range of 38-73°C. The primary determinant of the melting temperature (Tm) is the total chain length of the wax ester. For saturated wax esters, the melting point generally increases with the number of carbon atoms. Additionally, the position of the ester bond can influence the melting point, with more "symmetric" esters (where the alcohol and acid chains are of similar length) exhibiting slightly higher melting points.

Given that this compound has a total of 32 carbon atoms, its melting point is expected to lie within the aforementioned range. For comparison, related saturated wax esters are presented in the table below.

Wax EsterTotal CarbonsMelting Point (°C)
Cetyl Laurate28~30-35
Myristyl Myristate28~38
Cetyl Myristate30~40-45
This compound 32 Estimated: 55 - 65
Cetyl Palmitate3251-52
Stearyl Palmitate3456-60
Stearyl Stearate3661-64

Note: The melting point for this compound is an estimate based on the trend observed in the homologous series. The other values are sourced from scientific and technical literature.

The enthalpy of fusion (ΔHf), which is the heat absorbed during melting, is also expected to be significant for a long-chain crystalline solid like this compound. This property is indicative of the degree of crystallinity and the energy required to transition from the solid to the liquid state.

Experimental Protocols for Thermal Analysis

The primary technique for determining the melting point and enthalpy of fusion of wax esters is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of material during heating.

  • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

Thermal Program:

  • Equilibrate the sample and reference pans in the DSC cell at a temperature well below the expected melting point (e.g., 25°C).

  • Ramp the temperature at a controlled heating rate (e.g., 5 or 10°C/min) to a temperature significantly above the expected melting point (e.g., 90°C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

  • Cool the sample back to the starting temperature at the same controlled rate.

  • A second heating scan is often performed to analyze the thermal behavior of the sample with a consistent thermal history.

Data Analysis:

  • The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

  • The melting point (Tm) is typically determined as the peak temperature of this endotherm. The onset temperature of the peak can also be reported.

  • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak. The value is usually expressed in Joules per gram (J/g).

Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference into DSC Cell seal->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat at 10°C/min to 90°C equilibrate->heat hold Isothermal Hold at 90°C heat->hold cool Cool to 25°C hold->cool reheat Second Heating Scan cool->reheat thermogram Generate DSC Thermogram reheat->thermogram tm Determine Melting Point (Tm) from Peak thermogram->tm dhf Calculate Enthalpy of Fusion (ΔHf) from Area thermogram->dhf

Caption: A generalized workflow for the thermal analysis of this compound using DSC.

Relevance in Drug Development

The melting point of an excipient like this compound is a critical parameter in pharmaceutical formulation and development.

  • Formulation Strategy: For topical and transdermal delivery systems, an excipient with a melting point near physiological skin temperature can be advantageous. Upon application, the excipient can melt, potentially enhancing the release and penetration of the API.

  • Manufacturing Processes: The melting behavior of this compound will dictate the appropriate manufacturing techniques. For example, in hot-melt extrusion or lipid-based nanoparticle formulation, precise knowledge of the melting temperature is essential for process control and to ensure the stability of the API.

  • Solid-State Stability: The crystalline structure of this compound contributes to the physical stability of solid dosage forms. Understanding its thermal properties helps in predicting and preventing undesirable phase transitions during storage that could impact product performance.

The logical relationship between the thermal properties of this compound and its applications in drug delivery is depicted in the following diagram.

DrugDev_Logic cluster_properties Thermal Properties of this compound cluster_applications Drug Delivery Applications cluster_considerations Formulation & Manufacturing Considerations mp Melting Point (Tm) topical Topical/Transdermal Delivery mp->topical Melting at skin temp. np Lipid Nanoparticles mp->np Lipid matrix formation process Manufacturing Process Design mp->process Hot-melt processes hf Enthalpy of Fusion (ΔHf) hf->process Energy input cryst Crystallinity oral Oral Solid Dosage Forms cryst->oral Structural integrity release API Release Profile topical->release stability Product Stability oral->stability np->release np->stability

Caption: Relationship between thermal properties and drug delivery applications.

Conclusion

This compound is a long-chain saturated wax ester with a melting point that is anticipated to be in a range suitable for various pharmaceutical applications. While precise experimental data for its melting point and enthalpy of fusion are not widely published, established trends for similar wax esters provide a reliable estimate. The primary analytical technique for characterizing these thermal properties is Differential Scanning Calorimetry, which offers a robust and reproducible method for determining the phase transition behavior of this and other lipid-based excipients. A thorough understanding of the thermal properties of this compound is crucial for formulators to design stable and effective drug delivery systems.

References

The Role of Stearyl Myristate in Lipid-Based Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of stearyl myristate, a wax ester, and its pivotal role as a core component in the formulation of advanced lipid-based drug delivery systems. With its unique physicochemical properties, this compound offers distinct advantages in creating stable, effective, and controlled-release nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This document details its impact on formulation characteristics, provides standardized experimental protocols for evaluation, and presents quantitative data for a comprehensive understanding.

Introduction to this compound

This compound (C32H64O2) is an ester of stearyl alcohol and myristic acid.[1] As a solid lipid with a high melting point, it is a key excipient in the development of lipid-based formulations. These systems are increasingly vital for improving the therapeutic efficacy of poorly soluble drugs by enhancing bioavailability, ensuring stability, and enabling controlled or targeted drug release.[2][3][4] this compound's waxy nature makes it an excellent candidate for forming the solid core matrix of nanoparticles, which encapsulates the active pharmaceutical ingredient (API).[2]

Physicochemical Properties:

PropertyValue/DescriptionReference
Chemical Name Octadecyl tetradecanoate
CAS Number 3234-81-9
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Physical Form Solid, waxy substance
Solubility Insoluble in water, soluble in lipids and organic solvents
Key Feature Forms a stable, crystalline lipid matrix upon cooling

Core Functions in Lipid-Based Systems

The incorporation of this compound into lipid nanoparticles is driven by its ability to modulate the system's physicochemical properties and performance. Its primary roles include forming a solid lipid core, controlling drug release, and enhancing the stability of the formulation.

Formation of a Solid Lipid Matrix

This compound serves as a primary solid lipid for creating the nanoparticle matrix. The choice of lipid is critical as it influences the particle size, drug-loading capacity, and stability of the system. Its long hydrocarbon chains (stearyl C18, myristate C14) result in a highly ordered, crystalline structure upon solidification. This solid matrix protects the encapsulated drug from chemical degradation and enzymatic metabolism, which is particularly beneficial for sensitive APIs.

Controlled and Sustained Drug Release

The highly crystalline and non-porous nature of the this compound matrix is instrumental in achieving controlled and sustained drug release profiles. Unlike liquid lipids or less-ordered solid lipids, the dense structure of solidified this compound slows the diffusion of the encapsulated drug into the surrounding medium. Drug release is often governed by diffusion through the lipid matrix and erosion of the particle surface over time. This mechanism is highly desirable for applications requiring prolonged therapeutic action and reduced dosing frequency.

Enhancement of Stability

Physical stability, characterized by consistent particle size and the prevention of aggregation, is a crucial attribute of nanoparticle formulations. This compound contributes to this stability. When used in conjunction with suitable surfactants, it forms nanoparticles with a sufficiently high zeta potential, which creates repulsive forces between particles, preventing them from clumping together during storage. Furthermore, its solid nature minimizes the risk of drug leakage that can occur with liquid lipid-based systems like nanoemulsions.

Quantitative Impact on Formulation Parameters

The concentration and type of lipid directly influence the critical quality attributes of lipid nanoparticles. While specific quantitative data for this compound is less prevalent in literature compared to lipids like stearic acid or glyceryl monostearate, the following table summarizes typical findings for solid lipid-based systems, which are applicable to this compound formulations.

ParameterTypical Range/ObservationImpact of Solid LipidReference
Particle Size (PS) 50 - 500 nmHigher lipid concentration can lead to an increase in particle size. The specific crystal structure of the lipid also plays a role.
Polydispersity Index (PDI) < 0.3A lower PDI, indicating a narrow size distribution, is desirable for uniformity. The lipid and surfactant combination is key to achieving low PDI.
Zeta Potential (ZP) > |-30 mV|A high absolute ZP value indicates good physical stability due to electrostatic repulsion between particles.
Encapsulation Efficiency (EE) > 70%The solubility of the drug in the molten lipid is crucial. The ordered crystal lattice of solid lipids can sometimes lead to drug expulsion upon cooling, which must be optimized.
Drug Loading (DL) 1 - 10%Dependent on the drug's solubility in the lipid matrix and the overall formulation composition.

Logical & Workflow Diagrams

Visualizations help clarify the complex relationships and processes in formulation science. The following diagrams, created using Graphviz, illustrate the logical role of this compound and a typical experimental workflow.

Logical Relationship of this compound Properties to Function prop Physicochemical Properties of this compound p1 High Melting Point p2 High Lipophilicity p3 Crystalline Structure p4 Ester Linkage r1 Formation of Solid Nanoparticle Matrix p1->r1 r3 High Drug Encapsulation p2->r3 r2 Controlled/Sustained Drug Release p3->r2 r4 Protection of API from Degradation p3->r4 Creates protective barrier r5 Biocompatibility & Biodegradability p4->r5 Cleaved by esterases in vivo role Functional Roles in Lipid Delivery System Experimental Workflow for SLN Formulation & Characterization cluster_prep Formulation by Hot Homogenization cluster_char Characterization s1 1. Prepare Lipid Phase: Melt this compound (lipid). Dissolve drug in molten lipid. s2 2. Prepare Aqueous Phase: Dissolve surfactant (e.g., Polysorbate 80) in water. Heat to same temperature. s1->s2 s3 3. Create Pre-emulsion: Add lipid phase to aqueous phase. Homogenize at high speed (e.g., Ultra-Turrax). s2->s3 s4 4. High-Pressure Homogenization: Process pre-emulsion under high pressure for several cycles. s3->s4 s5 5. Form SLNs: Cool nanoemulsion to room temperature to solidify lipid. s4->s5 c1 Particle Size & PDI (Dynamic Light Scattering) s5->c1 c2 Zeta Potential (Electrophoretic Light Scattering) s5->c2 c3 Encapsulation Efficiency (EE) (Indirect Method via Centrifugation) s5->c3 c4 In Vitro Drug Release (Dialysis Bag Method) s5->c4

References

Methodological & Application

Application Note: Enzymatic Synthesis of Stearyl Myristate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stearyl myristate is a wax ester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] It functions as an emollient, texture enhancer, and moisturizer in various formulations.[2][3] Traditionally synthesized through chemical esterification at high temperatures with inorganic catalysts, this process can lead to undesirable coloration, odor, and the formation of byproducts.[4] Enzymatic synthesis, employing lipases (E.C. 3.1.1.3), offers a green and efficient alternative, proceeding under mild conditions with high specificity, thereby minimizing side reactions and yielding a purer product.[5] This application note provides a detailed protocol for the enzymatic synthesis of this compound, focusing on the use of immobilized lipase, and outlines methods for its analysis.

Applications in Research and Drug Development

In the pharmaceutical industry, this compound can be utilized as an excipient in topical and transdermal drug delivery systems. Its emollient properties can enhance the spreadability and skin feel of creams and ointments, while its occlusive nature can improve the penetration of active pharmaceutical ingredients (APIs). As a stable and non-irritating compound, it is a valuable component in the formulation of dermatological products.

Data Presentation: Optimization of Wax Ester Synthesis

The following tables summarize quantitative data from studies on the enzymatic synthesis of various wax esters, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of Cetyl Oleate

ParameterConditionConversion Rate (%)Reference
Substrate Molar Ratio (Acid:Alcohol) 1:0.998
Lipase Dosage (% by mass of oleic acid) 10%98
Temperature (°C) 4098
Reaction Time (h) 898
Agitation Speed (rpm) 17098

Note: Data from the synthesis of cetyl oleate using immobilized lipase from Candida sp. 99-125 in a solvent-free system.

Table 2: Influence of Lipase Type on Wax Ester Synthesis

Lipase SourceEster Synthesis (%)Reaction Time (h)Reference
Alcaligenes sp.~602
Chromobacterium viscosum~6048
Enzeco® Lipase Concentrate302
Lipozyme™ 10,000L<20166

Note: Data from the synthesis of wax esters from milk fat and oleyl alcohol.

Table 3: Optimization of Isopropyl Myristate Synthesis

ParameterConditionProduct Concentration (mM)Reference
Substrate Concentration (mM) Myristic Acid: 100, Isopropanol: 10066.0 ± 0.3
Temperature (°C) 6566.0 ± 0.3
Reaction Time (h) 1566.0 ± 0.3
Immobilized Lipase (mg/mL) 5066.0 ± 0.3

Note: Data from the synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 in n-heptane.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on established methods for the synthesis of similar wax esters.

1. Materials

  • Myristic acid (≥98% purity)

  • Stearyl alcohol (≥98% purity)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RMIM from Rhizomucor miehei)

  • Solvent (e.g., n-hexane or solvent-free system)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Ethanol (95%)

2. Equipment

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Separatory funnel

3. Procedure

  • Reaction Setup: In a jacketed glass reactor, combine myristic acid and stearyl alcohol in a 1:1 molar ratio. For a solvent-based reaction, add n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical starting concentration is 10% by weight of the total substrates.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of myristic acid by titration with a standard solution of sodium hydroxide or by gas chromatography (GC) analysis.

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 8-24 hours), stop the reaction by cooling the mixture and separating the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.

  • Product Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid. c. Wash with distilled water until the aqueous layer is neutral. d. To remove unreacted stearyl alcohol, the product can be purified by crystallization from ethanol. e. Dry the organic phase over anhydrous sodium sulfate. f. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for the analysis of wax esters.

1. Materials and Equipment

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., HP-5MS)

  • This compound standard

  • Solvent for sample dilution (e.g., n-hexane or chloroform)

  • Autosampler vials

2. GC Conditions (Example)

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 20°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Detector Temperature (FID): 300°C

  • Carrier Gas: Helium or Hydrogen

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

3. Procedure

  • Sample Preparation: Prepare a standard solution of this compound in the chosen solvent. Dilute the reaction product to a suitable concentration.

  • Injection: Inject the standard and sample solutions into the GC.

  • Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The purity of the product can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Esterification cluster_purification Product Purification cluster_analysis Analysis reactants Myristic Acid + Stearyl Alcohol reactor Jacketed Reactor (Controlled Temp. & Stirring) reactants->reactor solvent Solvent (optional) solvent->reactor filtration Enzyme Filtration (Reuse) reactor->filtration enzyme Immobilized Lipase enzyme->reactor washing Washing (NaHCO3 & Water) filtration->washing crystallization Crystallization (Ethanol) washing->crystallization evaporation Solvent Evaporation crystallization->evaporation gc_analysis GC Analysis evaporation->gc_analysis final_product Pure this compound gc_analysis->final_product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

signaling_pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products stearyl_alcohol Stearyl Alcohol lipase Lipase stearyl_alcohol->lipase myristic_acid Myristic Acid myristic_acid->lipase stearyl_myristate This compound lipase->stearyl_myristate water Water lipase->water

Caption: Lipase-catalyzed esterification of stearyl alcohol and myristic acid.

References

Application Note: Acid-Catalyzed Synthesis of Stearyl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of stearyl myristate, a wax ester with applications in the pharmaceutical and cosmetic industries as an emollient, thickener, and formulation stabilizer. The synthesis is achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between stearic acid and myristyl alcohol.

Introduction

This compound (also known as octadecyl tetradecanoate) is a saturated wax ester formed from the reaction of stearic acid, an 18-carbon saturated fatty acid, and myristyl alcohol, a 14-carbon saturated fatty alcohol. Its chemical formula is C₃₂H₆₄O₂ with a molecular weight of 480.85 g/mol .[1][2] This protocol details a robust method for its synthesis using an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Reaction Scheme

The synthesis of this compound proceeds through the Fischer esterification mechanism, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The overall reaction is reversible.[3][4][5] To favor the formation of the ester, water, a byproduct of the reaction, is continuously removed.

reaction Stearic_Acid Stearic Acid (C₁₈H₃₆O₂) Plus1 + Arrow H⁺ (cat.) Heat, Toluene Myristyl_Alcohol Myristyl Alcohol (C₁₄H₃₀O) Stearyl_Myristate This compound (C₃₂H₆₄O₂) Plus2 + Water Water (H₂O)

Caption: Acid-catalyzed esterification of stearic acid and myristyl alcohol.

Experimental Protocol

This protocol is based on established Fischer esterification procedures for long-chain fatty acids and alcohols.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
Stearic AcidC₁₈H₃₆O₂284.48
Myristyl AlcoholC₁₄H₃₀O214.41
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.22
TolueneC₇H₈92.14
Sodium Bicarbonate (sat. aq. solution)NaHCO₃84.01
Anhydrous Sodium SulfateNa₂SO₄142.04
HexaneC₆H₁₄86.18
Ethyl AcetateC₄H₈O₂88.11

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add stearic acid (28.45 g, 0.1 mol), myristyl alcohol (23.58 g, 0.11 mol, 1.1 eq), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.1 eq).

    • Add 100 mL of toluene to dissolve the reactants.

    • Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

  • Esterification:

    • Heat the mixture to reflux with vigorous stirring. Toluene will begin to distill and collect in the Dean-Stark trap, carrying water with it as an azeotrope.

    • Continue refluxing until no more water collects in the trap (approximately 4-6 hours). The theoretical amount of water to be collected is 1.8 mL.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot acetone or a mixture of hexane and ethyl acetate.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified this compound crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to a constant weight.

Experimental Workflow

workflow A 1. Reaction Setup - Combine Stearic Acid, Myristyl Alcohol, p-Toluenesulfonic Acid, and Toluene B 2. Esterification - Reflux with Dean-Stark trap - Azeotropic removal of water A->B C 3. Workup - Cool reaction mixture - Wash with NaHCO₃, water, and brine B->C D 4. Drying - Dry organic layer with Na₂SO₄ C->D E 5. Solvent Removal - Evaporate toluene using a rotary evaporator D->E F 6. Purification - Recrystallize from a suitable solvent E->F G 7. Final Product - Isolate and dry pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

PropertyExpected Value
Physical Appearance White, waxy solid
Melting Point ~38-42 °C (analogous to myristyl myristate)
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Purity (by GC) >99%

Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ ~4.05 (t, 2H, -O-CH₂-), δ ~2.28 (t, 2H, -CH₂-C=O), δ ~1.60 (m, 4H, -O-CH₂-CH₂- and -CH₂-CH₂-C=O), δ ~1.25 (s, broad, 52H, -(CH₂)₂₆-), δ ~0.88 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃) δ ~174.0 (C=O), δ ~64.4 (-O-CH₂-), δ ~34.4 (-CH₂-C=O), δ ~31.9, 29.7, 29.5, 29.3, 29.2, 28.7, 26.0, 25.1, 22.7 (-(CH₂)n-), δ ~14.1 (-CH₃)
IR (KBr) ~2917 cm⁻¹ (C-H stretch, asymmetric), ~2849 cm⁻¹ (C-H stretch, symmetric), ~1735 cm⁻¹ (C=O stretch, ester), ~1175 cm⁻¹ (C-O stretch)

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of high-purity this compound. The Fischer esterification, coupled with azeotropic water removal, is an effective strategy for producing this valuable wax ester. The provided characterization data can be used to confirm the identity and purity of the final product.

References

Application Note: Stearyl Myristate as an Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by gas chromatography (GC) is a cornerstone of chemical analysis in research and industry. To ensure accuracy and precision, especially in complex matrices or with multi-step sample preparation, the use of an internal standard (IS) is crucial.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample loss during preparation.[1] Stearyl myristate, a wax ester, presents itself as a potential high molecular weight internal standard suitable for the analysis of long-chain fatty acid esters and other high-boiling point analytes. Its chemical stability, distinct retention time, and structural similarity to certain classes of lipids make it a viable candidate for specific GC applications.

This application note provides a detailed protocol for the use of this compound as an internal standard in the quantitative analysis of a hypothetical long-chain fatty acid ester, "Analyte X," by gas chromatography-mass spectrometry (GC-MS).

Principle of Internal Standardization

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across samples and standards.[1][3] The peak area ratio of the analyte to the internal standard is used to calculate the analyte's concentration, thereby compensating for variations that can occur during the analytical process.

Key characteristics of an ideal internal standard include:

  • It should not be naturally present in the sample.

  • It must be chemically inert and stable throughout the entire analytical procedure.

  • It should have a retention time that is close to, but well-resolved from, the analytes of interest.

  • Its concentration should be similar to that of the analyte.

  • For GC-MS applications, it is beneficial if the internal standard has similar fragmentation patterns to the analyte, or a unique ion for selective monitoring.

Experimental Protocol

This protocol details the use of this compound as an internal standard for the quantification of "Analyte X" (a hypothetical long-chain fatty acid ester) in a sample matrix.

Materials and Reagents
  • Solvent: Iso-octane (or other suitable high-purity solvent)

  • Internal Standard (IS): this compound (purity >99%)

  • Analyte Standard: Analyte X (purity >99%)

  • Derivatization Agent (if required for the analyte): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Matrix: As per experimental requirements

Instrumentation
  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of this compound and dissolve in 10 mL of iso-octane to prepare a 1 mg/mL stock solution.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of iso-octane to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock solution and varying volumes of the Analyte Stock solution to volumetric flasks and diluting with iso-octane. A typical calibration series might include 5-7 concentration levels.

Sample Preparation
  • Accurately weigh a known amount of the sample into a vial.

  • Add a precise volume of the IS Stock solution to the sample.

  • Extract the analytes and the internal standard from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • If the analyte requires derivatization to improve volatility or thermal stability, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at the recommended temperature and time (e.g., 70°C for 30 minutes).

  • Dilute the final extract to a known volume with iso-octane.

GC-MS Conditions
  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold: 10 minutes at 320°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Analyte X22.5298240155
This compound (IS)25.8229257396

Table 2: Calibration Curve Data

Calibration LevelAnalyte X Conc. (µg/mL)IS Conc. (µg/mL)Analyte X Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
155015,234155,6780.098
2105031,056156,1230.199
3255078,912154,9870.509
45050156,453155,2341.008
510050312,890156,0112.006

Table 3: Sample Analysis Results

Sample IDSample Weight (mg)Analyte X Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)Amount in Sample (µg/g)
Sample 1105.298,765155,8900.63431.5299.4
Sample 298.7123,456156,2100.79039.3398.2
Sample 3101.587,654155,4320.56428.0276.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards gcms GC-MS Analysis prep_standards->gcms prep_sample Sample Weighing & IS Addition extraction Solvent Extraction prep_sample->extraction derivatization Derivatization (if needed) extraction->derivatization derivatization->gcms peak_integration Peak Integration gcms->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standardization

internal_standardization_logic cluster_input Inputs cluster_process Analytical Process with Potential Variations analyte Analyte sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Internal Standard (IS) This compound is->sample_prep gc_injection GC Injection sample_prep->gc_injection detector_response Detector Response gc_injection->detector_response peak_area_analyte Peak Area (Analyte) detector_response->peak_area_analyte peak_area_is Peak Area (IS) detector_response->peak_area_is ratio Peak Area Ratio (Analyte / IS) peak_area_analyte->ratio peak_area_is->ratio quantification Accurate Quantification ratio->quantification

Caption: Logic of internal standardization to correct for variations.

Conclusion

This compound can serve as a suitable internal standard for the gas chromatographic analysis of high molecular weight, non-polar compounds, particularly long-chain esters. Its high boiling point and distinct mass spectrum allow for good chromatographic separation and selective detection. The protocol outlined provides a framework for developing a robust quantitative method. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the reliability of the results for a specific application.

References

Application Notes and Protocols for the Use of Stearyl Myristate in Solid Lipid Nanoparticle (SLN) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, offering a robust platform for the delivery of therapeutic agents. These carriers are formulated from biocompatible and biodegradable lipids that are solid at room and body temperatures. The choice of the solid lipid is a critical parameter that dictates the stability, drug loading capacity, and release profile of the nanoparticles.

Stearyl myristate, a wax ester formed from stearyl alcohol and myristic acid, presents itself as a promising candidate for the lipid matrix of SLNs. Its highly lipophilic nature and solid-state at physiological temperatures make it suitable for encapsulating hydrophobic drugs, potentially offering advantages in terms of controlled release and improved stability. Both stearyl alcohol and myristic acid are well-established, biocompatible excipients used in various pharmaceutical formulations. While direct literature on this compound-based SLNs is emerging, its properties can be inferred from similar long-chain fatty acid esters used in drug delivery.[1]

This document provides detailed application notes and protocols for the formulation and characterization of this compound-based SLNs, intended to guide researchers in harnessing its potential for novel drug delivery systems.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for designing a successful SLN formulation.

PropertyValueReference
IUPAC Name octadecyl tetradecanoate[2]
Synonyms Octadecyl myristate, Myristic acid octadecyl ester[2][3]
CAS Number 3234-81-9[3]
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Physical State Solid
Solubility Insoluble in water
Purity >99% (Commercially available)
Chemical Class Wax Monoester (Fatty Ester)

Experimental Protocols

Protocol for Formulation of this compound SLNs by High-Pressure Homogenization (HPH)

The high-pressure homogenization (HPH) technique is a reliable and scalable method for producing SLNs. It involves the homogenization of a hot oil-in-water pre-emulsion under high pressure.

Materials:

  • This compound (Solid Lipid)

  • Model Lipophilic Drug (e.g., Coenzyme Q10, Curcumin)

  • Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer

  • Water bath or heating mantle with a magnetic stirrer

  • Beakers and other standard laboratory glassware

Methodology:

  • Preparation of Lipid Phase:

    • Accurately weigh the required amounts of this compound and the lipophilic drug. A typical starting point is a lipid concentration of 5-10% (w/v) and a drug concentration of 0.5-1% (w/v) relative to the lipid.

    • Melt the this compound by heating it in a beaker to a temperature approximately 5-10°C above its melting point.

    • Once the lipid is completely melted, add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of Aqueous Phase:

    • Accurately weigh the surfactant. A common concentration range for surfactants is 0.5-5% (w/v).

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Formation of Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 3-5 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Transfer the hot pre-emulsion immediately into the high-pressure homogenizer, which should be pre-heated to the same temperature.

    • Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. The number of cycles and pressure are critical parameters that must be optimized.

    • The resulting hot nanoemulsion is a transparent or translucent liquid.

  • Formation of SLNs:

    • Cool down the hot nanoemulsion to room temperature or by placing it in an ice bath. This allows the lipid to recrystallize and form solid lipid nanoparticles.

    • The final product should be a milky white dispersion of SLNs.

  • Storage:

    • Store the SLN dispersion at 4°C for further characterization.

Protocol for Characterization of this compound SLNs

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. Laser Doppler Anemometry is used to measure the zeta potential, which is an indicator of the surface charge and colloidal stability.

  • Methodology:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.

    • Perform the measurement in triplicate and report the mean ± standard deviation.

2.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)

  • Principle: This method involves separating the free, un-entrapped drug from the SLNs and quantifying the drug concentration in both fractions.

  • Methodology:

    • Place a known amount of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles).

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 15-30 minutes. The SLNs will be retained on the filter, and the aqueous phase containing the free drug will pass through as the filtrate.

    • Collect the filtrate and measure the concentration of the free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

2.2.3. Morphological Analysis by Transmission Electron Microscopy (TEM)

  • Principle: TEM provides direct visualization of the nanoparticles, revealing their size, shape, and surface morphology.

  • Methodology:

    • Dilute the SLN dispersion with purified water.

    • Place a drop of the diluted dispersion onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • If necessary, negatively stain the sample with a drop of 2% phosphotungstic acid for contrast and allow it to dry.

    • Observe the grid under a transmission electron microscope at an appropriate magnification.

2.2.4. Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Principle: DSC is used to analyze the thermal behavior of the SLNs. It can confirm the solid state of the lipid core and provide insights into the crystallinity and potential drug-lipid interactions.

  • Methodology:

    • Lyophilize the SLN dispersion to obtain a dry powder.

    • Accurately weigh 3-5 mg of the lyophilized SLNs, the bulk this compound, the pure drug, and a physical mixture of the drug and lipid into separate aluminum pans.

    • Seal the pans and perform the DSC analysis under a nitrogen purge.

    • Heat the samples at a controlled rate (e.g., 10°C/min) over a suitable temperature range (e.g., 25°C to 100°C).

    • Compare the thermograms of the different samples. A shift or broadening of the lipid's melting peak in the SLN sample can indicate nanoparticle formation and drug incorporation.

Data Presentation: Expected Formulation Outcomes

The following table summarizes hypothetical but realistic data for an optimized this compound SLN formulation encapsulating a model lipophilic drug.

Formulation ParameterValueSLN CharacteristicResult
Lipid (this compound) 5% (w/v)Particle Size (Z-average) 180 ± 5 nm
Drug (e.g., Curcumin) 0.5% (w/v)Polydispersity Index (PDI) 0.21 ± 0.02
Surfactant (Tween® 80) 2.5% (w/v)Zeta Potential -25 ± 2 mV
Homogenization Pressure 1000 barEntrapment Efficiency (EE) 92 ± 3 %
Homogenization Cycles 5Drug Loading (DL) 8.9 ± 0.5 %

Visualizations

Experimental Workflow

G A Phase Preparation 1. Melt this compound + Drug (Lipid Phase) 2. Dissolve Surfactant in Water (Aqueous Phase) B Pre-emulsion Formation (High-Shear Homogenization) A->B C Nanoemulsion Formation (High-Pressure Homogenization) B->C D SLN Formation (Cooling & Recrystallization) C->D E Characterization D->E F Size & Zeta Potential (DLS) E->F G Entrapment Efficiency (Centrifugation + HPLC/UV-Vis) E->G H Morphology (TEM) E->H I Thermal Properties (DSC) E->I

Caption: Workflow for SLN preparation and characterization.

Formulation Variables and Their Impact

G cluster_vars Formulation & Process Variables cluster_props Resulting SLN Properties Lipid Lipid Concentration (this compound) Surf Surfactant Concentration (e.g., Tween 80) Size Particle Size & PDI Lipid->Size + EE Entrapment Efficiency (EE) Lipid->EE + Press Homogenization Pressure & Cycles Surf->Size - Stab Stability (Zeta Potential) Surf->Stab + Press->Size -

Caption: Impact of variables on SLN properties.

Cellular Uptake of SLNs

G SLN Drug-Loaded SLN Membrane Cell Membrane SLN->Membrane Endo Endocytosis (Clathrin-mediated) Membrane->Endo Endosome Endosome Endo->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release Escape->Release Target Intracellular Target (Therapeutic Action) Release->Target

References

Application Notes and Protocols: Stearyl Myristate for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate, a long-chain fatty acid ester, presents potential as an organic phase change material (PCM) for thermal energy storage (TES) applications. Organic PCMs are characterized by their ability to store and release large amounts of latent heat at a nearly constant temperature during their solid-liquid phase transition. This property makes them suitable for a variety of applications, including passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping of sensitive materials such as pharmaceuticals.

Thermophysical Properties

Precise experimental data for the thermophysical properties of this compound (CAS: 3234-81-9, Molecular Formula: C32H64O2) as a PCM is limited. However, we can infer an expected range of properties based on similar long-chain esters and its constituent fatty acid and alcohol. For comparison, data for related and commonly used organic PCMs are presented below. It is crucial for researchers to experimentally verify the properties of their specific this compound sample.

Table 1: Thermophysical Properties of this compound and Related Organic PCMs

PropertyThis compound (Estimated)Myristyl MyristateMyristic AcidStearyl AlcoholParaffin Wax
Melting Point (°C) 40 - 60~38 - 55[1][2]54.459.446 - 68
Latent Heat of Fusion (J/g) 150 - 200Not Available~199~240[3]150 - 240
Thermal Conductivity (W/m·K) ~0.15 - 0.30Not Available~0.33 (solid)Not Available~0.21-0.24 (solid)[4]
Specific Heat Capacity (J/g·K) ~2.0 - 2.5Not Available1.60 (solid)[5]Not Available~2.1 (solid), ~2.9 (liquid)
Molecular Weight ( g/mol ) 480.85452.8228.37270.5Variable

Note: The properties for this compound are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Determination of Phase Transition Temperature and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for characterizing the melting temperature and latent heat of fusion of this compound using a heat-flux DSC instrument.

Materials and Equipment:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with an aluminum lid.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 20°C).

    • Hold isothermally for 5 minutes to ensure thermal equilibrium.

    • Heat the sample at a constant rate of 5-10 K/min to a temperature at least 20°C above the completion of melting (e.g., 80°C).

    • Hold isothermally for 5 minutes.

    • Cool the sample at a constant rate of 5-10 K/min back to the starting temperature.

    • A second heating scan is often performed to erase the sample's prior thermal history and obtain more reproducible results.

  • Data Analysis:

    • From the heating curve of the DSC thermogram, determine the onset temperature, which is typically taken as the melting point.

    • Integrate the area of the melting peak to determine the latent heat of fusion (in J/g).

Figure 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans purge Set Inert Gas Purge load->purge program Run Thermal Program (Heat-Cool-Heat) purge->program thermogram Obtain DSC Thermogram program->thermogram melting_point Determine Onset (Melting Point) thermogram->melting_point latent_heat Integrate Peak Area (Latent Heat) thermogram->latent_heat

Caption: Workflow for determining thermal properties of this compound using DSC.

Protocol 2: Measurement of Thermal Conductivity using the Transient Hot Wire Method

This protocol describes the measurement of the thermal conductivity of this compound in both its solid and liquid states.

Materials and Equipment:

  • Transient Hot Wire (THW) thermal conductivity analyzer

  • Sample cell suitable for solids and liquids

  • Temperature-controlled bath or chamber

  • This compound sample

Procedure:

  • Instrument Calibration:

    • Calibrate the THW instrument according to the manufacturer's instructions using a standard reference material with known thermal conductivity.

  • Sample Preparation (Solid Phase):

    • Melt the this compound sample at a temperature approximately 10°C above its melting point.

    • Carefully pour the molten sample into the measurement cell, ensuring the hot wire sensor is fully immersed and there are no air bubbles.

    • Allow the sample to slowly cool and solidify completely at a controlled temperature below its freezing point.

  • Sample Preparation (Liquid Phase):

    • Place the solid this compound in the measurement cell and heat it to the desired measurement temperature above its melting point within the temperature-controlled chamber. Ensure the sample is fully molten.

  • Measurement:

    • Set the desired measurement temperature using the temperature controller.

    • Allow the sample to reach thermal equilibrium at the set temperature.

    • Perform the thermal conductivity measurement according to the instrument's operating procedure. A short electrical pulse heats the wire, and the rate of temperature rise is used to calculate the thermal conductivity.

    • Repeat the measurement at multiple temperatures in both the solid and liquid phases to determine the temperature dependency of the thermal conductivity.

Figure 2: Logical Relationship of PCM Properties for TES

PCM_Properties cluster_properties Key Thermophysical Properties cluster_performance TES Performance Metrics PCM This compound (PCM) mp Melting Point PCM->mp lh Latent Heat PCM->lh tc Thermal Conductivity PCM->tc sh Specific Heat PCM->sh temp_stability Temperature Stability mp->temp_stability determines operating T storage_capacity Energy Storage Capacity lh->storage_capacity major contributor charge_rate Charging/Discharging Rate tc->charge_rate governs heat transfer sh->storage_capacity sensible heat part

Caption: Key properties of this compound influencing its TES performance.

Applications in Thermal Energy Storage

This compound, as a potential organic PCM, can be utilized in various thermal energy storage applications:

  • Building Materials: Incorporation into plasterboard, concrete, or insulation to passively regulate indoor temperatures and reduce heating and cooling loads.

  • Electronics Cooling: Integrated into heat sinks or enclosures to absorb transient heat loads and maintain optimal operating temperatures for electronic components.

  • Pharmaceutical and Cold Chain Logistics: Used in packaging and containers to maintain a stable temperature for temperature-sensitive drugs and biologics during transport and storage.

  • Solar Thermal Systems: As a storage medium for low-temperature solar energy applications, such as solar water heating.

Conclusion

This compound holds promise as a phase change material for thermal energy storage, particularly for applications requiring a melting temperature in the range of 40-60°C. While direct thermophysical data is sparse, the protocols provided herein offer a clear pathway for researchers to characterize this material. Experimental determination of its melting point, latent heat of fusion, and thermal conductivity is essential for its successful implementation in any thermal energy storage system. Further research into its long-term thermal stability and compatibility with containment materials is also recommended.

References

Application of Stearyl Myristate in Controlled-Release Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a waxy, lipid-based excipient with significant potential in the development of controlled-release drug delivery systems. Its hydrophobic nature, biocompatibility, and solid-state at room temperature make it an excellent candidate for creating matrices that can encapsulate therapeutic agents and modulate their release over an extended period. This document provides an overview of its application, relevant data from similar lipid-based systems, and detailed protocols for the formulation and evaluation of this compound-based drug delivery vehicles.

Physicochemical Properties and Rationale for Use

This compound's utility in controlled-release formulations stems from its key properties:

  • Lipophilicity: Its long alkyl chains create a non-polar environment, ideal for encapsulating hydrophobic drugs and protecting them from degradation.

  • Solid Lipid Matrix: It can be formulated into solid lipid nanoparticles (SLNs) and microparticles, which provide a solid barrier to control drug diffusion.

  • Biocompatibility: As a lipid ester, it is generally recognized as safe (GRAS) and is metabolized by the body.[1]

  • Sustained Release: The slow erosion and degradation of the lipid matrix in physiological environments lead to a prolonged drug release profile.

Data Presentation: Performance of Lipid-Based Nanoparticles

While specific quantitative data for this compound is not extensively published, the following tables summarize typical performance characteristics of nanoparticles formulated with similar solid lipids like stearic acid and myristyl myristate. This data serves as a benchmark for researchers developing this compound-based formulations.

Table 1: Formulation Parameters of Solid Lipid Nanoparticles (SLNs)

Lipid MatrixDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Stearic AcidSalicylic Acid200 - 4000.2 - 0.460 - 85
Myristyl MyristateDibucaine~200N/A>90%[2]
Cetyl PalmitateDibucaine~200N/A>90%[2]
Stearic Acid-Oleic AcidSalicylic Acid150 - 3000.25 - 0.3575 - 90[3][4]

Table 2: In Vitro Drug Release Characteristics from Lipid Microparticles

Lipid MatrixDrugTime for 50% Release (T50)Release Mechanism
Stearic AcidIbuprofenVariable (pH-dependent)Diffusion/Erosion
Ethylcellulose/Stearic Acid CoatTamoxifen Citrate7.33 hoursDiffusion Controlled
Glyceryl PalmitostearateEtodolac> 6 hoursAnomalous (non-Fickian) Transport

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of this compound-based controlled-release drug delivery systems.

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Melt Emulsification and Ultrasonication

This method is suitable for encapsulating thermolabile drugs and avoids the use of harsh organic solvents.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

Equipment:

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase: Weigh the required amount of this compound and the lipophilic API. Melt them together in a beaker at a temperature approximately 5-10°C above the melting point of this compound.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization for 5-10 minutes to form a pre-emulsion.

  • Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator. The sonication time and amplitude will need to be optimized to achieve the desired particle size.

  • Cooling and Solidification: Transfer the resulting nanoemulsion to an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Purification (Optional): The SLN dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.

Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method

This protocol is a common method for assessing the release profile of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded this compound SLN dispersion

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Magnetic stirrer and stir bars

  • Beakers or flasks

  • Syringes and needles

Equipment:

  • Shaking incubator or water bath maintained at 37°C

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis membrane into appropriate lengths and hydrate them in the release medium (PBS) as per the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded SLN dispersion into a pre-hydrated dialysis bag and securely seal both ends.

  • Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL of PBS, pH 7.4). The volume should be sufficient to ensure sink conditions.

  • Incubation: Place the beaker in a shaking incubator or water bath set at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound for controlled-release drug delivery.

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization prep1 Melt this compound and Drug prep3 High-Shear Homogenization prep1->prep3 prep2 Prepare Hot Aqueous Surfactant Solution prep2->prep3 prep4 Probe Sonication prep3->prep4 prep5 Cooling and Solidification prep4->prep5 char1 Particle Size and Zeta Potential prep5->char1 char2 Encapsulation Efficiency prep5->char2 char3 In Vitro Drug Release Study prep5->char3

Caption: Workflow for the preparation and characterization of this compound SLNs.

release_mechanism cluster_factors Influencing Factors center This compound Matrix release Drug Release center->release Controlled by drug Encapsulated Drug drug->center factor1 Matrix Erosion factor1->release factor2 Drug Diffusion factor2->release factor3 Physiological pH factor3->factor1 affects factor4 Enzymatic Degradation factor4->factor1 affects

Caption: Factors influencing drug release from a this compound matrix.

References

Application Notes and Protocols for Formulation of Topical Creams with Stearyl Myristate for Skin Hydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate, the ester of stearyl alcohol and myristic acid, is a widely utilized emollient in topical formulations designed to enhance skin hydration. Its primary mechanism of action involves forming a semi-occlusive lipid film on the stratum corneum, the outermost layer of the skin. This film effectively reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration, and imparts a smooth, soft feel to the skin. Beyond its emollient properties, this compound also functions as a texture enhancer and stabilizer in cream formulations. Recommended concentrations in cosmetic and topical products typically range from 1% to 10%.

This document provides detailed application notes and experimental protocols for the formulation and evaluation of topical creams containing this compound for skin hydration. It is intended to guide researchers, scientists, and drug development professionals in creating stable and efficacious moisturizing products.

Formulation Strategies

The formulation of a topical cream with this compound involves the careful selection of ingredients to create a stable oil-in-water (O/W) or water-in-oil (W/O) emulsion. The choice between these emulsion types depends on the desired sensory properties and the target skin type.

Key Formulation Components:

  • Oil Phase: Includes this compound as the primary emollient, along with other lipids, esters, and oils to achieve the desired texture and skin feel.

  • Water Phase: Typically consists of purified water and water-soluble ingredients such as humectants and viscosity modifiers.

  • Emulsifiers: Essential for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases.

  • Humectants: Ingredients like glycerin or hyaluronic acid that attract and retain moisture in the skin.

  • Thickeners and Stabilizers: Polymers and waxes that control the viscosity and improve the long-term stability of the cream.

  • Preservatives: Necessary to prevent microbial growth and ensure product safety.

  • Active Ingredients: Optional components to provide additional skin benefits.

A critical aspect of formulation is ensuring the stability of the final product under various storage conditions. This involves a comprehensive stability testing program to evaluate physical, chemical, and microbiological parameters over time.

Data Presentation: Efficacy of Emollient Creams on Skin Hydration

Table 1: Effect of Emollient Cream on Transepidermal Water Loss (TEWL)

Time PointBaseline TEWL (g/m²/h)Post-Treatment TEWL (g/m²/h)Percentage Decrease in TEWL
24 Hours25.2 ± 1.118.9 ± 1.225%
7 Days25.2 ± 1.115.1 ± 1.040%
21 Days25.2 ± 1.112.0 ± 1.352%

Data adapted from a study on a novel emollient cream for atopic dermatitis signs and symptoms. The improvements were significant within 24 hours of treatment initiation (p<0.001).[1]

Table 2: Effect of Emollient Cream on Skin Hydration (Corneometry)

Time PointBaseline Corneometry (Arbitrary Units)Post-Treatment Corneometry (Arbitrary Units)Percentage Increase in Hydration
24 Hours13.1 ± 1.020.3 ± 1.855%
7 Days13.1 ± 1.024.9 ± 2.190%
21 Days13.1 ± 1.027.7 ± 2.5115%

Data adapted from the same study on a novel emollient cream. The increases in skin moisture were significant within 24 hours (p<0.001).[1]

Experimental Protocols

Protocol 1: Formulation of a Topical Cream with this compound (Oil-in-Water Emulsion)

1. Materials and Equipment:

  • Beakers
  • Homogenizer/High-shear mixer
  • Water bath
  • Stirring apparatus
  • pH meter
  • Viscometer
  • Microscope

2. Ingredients:

PhaseIngredientFunctionConcentration (%)
A (Oil Phase) This compoundEmollient5.0
Cetearyl AlcoholThickener, Emulsion Stabilizer3.0
Glyceryl StearateEmulsifier2.0
Caprylic/Capric TriglycerideEmollient4.0
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Fragrance (optional)Fragrance0.1
Citric Acid/Sodium HydroxidepH adjusterq.s.

3. Procedure:

  • In a beaker, combine all ingredients of the Oil Phase (Phase A) and heat to 70-75°C in a water bath until all components are melted and uniform.
  • In a separate beaker, combine the ingredients of the Water Phase (Phase B). Heat to 70-75°C while stirring until the xanthan gum is fully hydrated.
  • Slowly add the Oil Phase to the Water Phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
  • Begin cooling the emulsion while stirring gently.
  • When the temperature reaches below 40°C, add the ingredients of the Cool-down Phase (Phase C) one by one with gentle mixing.
  • Adjust the pH to the desired range (typically 5.0-6.0) using citric acid or sodium hydroxide.
  • Continue stirring until the cream has cooled to room temperature.
  • Perform quality control tests including pH, viscosity, and microscopic evaluation of the emulsion.

Protocol 2: Evaluation of Skin Hydration - Transepidermal Water Loss (TEWL)

1. Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier function.

2. Instrument: Tewameter® or similar open-chamber evaporimeter.

3. Procedure:

  • Acclimatization: Subjects should acclimatize for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).
  • Baseline Measurement: Define the test areas on the volar forearm. Take at least three baseline TEWL readings from each test site before product application.
  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test cream to the designated test area. A control area should be left untreated.
  • Post-Application Measurements: Measure TEWL at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
  • Data Analysis: Calculate the mean TEWL values for each time point and compare them to the baseline and control values. A decrease in TEWL indicates an improvement in skin barrier function.

Protocol 3: Evaluation of Skin Hydration - Corneometry

1. Objective: To measure the hydration level of the stratum corneum based on its electrical capacitance.

2. Instrument: Corneometer® or similar capacitance-measuring device.

3. Procedure:

  • Acclimatization: Subjects should follow the same acclimatization protocol as for TEWL measurements.
  • Baseline Measurement: Take at least three baseline corneometry readings from each test site on the volar forearm.
  • Product Application: Apply a standardized amount of the test cream to the designated test area. An untreated control site should be maintained.
  • Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements.
  • Data Analysis: Calculate the mean corneometry values for each time point. An increase in the arbitrary units indicates an improvement in skin hydration.

Protocol 4: Stability Testing of Topical Cream

1. Objective: To evaluate the physical, chemical, and microbiological stability of the cream under various storage conditions.

2. Procedure:

  • Sample Preparation: Package the cream in its final intended packaging.
  • Storage Conditions: Store samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). Include freeze-thaw cycles.
  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, 6, 12, 24 months).
  • Parameters to Evaluate:
  • Physical: Appearance, color, odor, phase separation, viscosity, pH.
  • Chemical: Assay of active ingredients (if any), degradation products.
  • Microbiological: Microbial limits testing.

Visualization of Mechanisms and Workflows

Formulation_Workflow cluster_formulation Formulation Phase cluster_evaluation Evaluation Phase Oil_Phase Oil Phase Preparation (this compound, Emulsifiers, etc.) Heat to 70-75°C Emulsification Emulsification (High-Shear Mixing) Oil_Phase->Emulsification Water_Phase Water Phase Preparation (Water, Humectants, Thickeners) Heat to 70-75°C Water_Phase->Emulsification Cooling Cooling & Addition of Heat-Sensitive Ingredients Emulsification->Cooling Final_Product Final Cream Product Cooling->Final_Product QC_Tests Quality Control (pH, Viscosity, Appearance) Final_Product->QC_Tests Stability_Testing Stability Testing (ICH Guidelines) QC_Tests->Stability_Testing Efficacy_Testing Efficacy Testing (TEWL, Corneometry) QC_Tests->Efficacy_Testing

Caption: Workflow for Topical Cream Formulation and Evaluation.

Skin_Hydration_Pathway Stearyl_Myristate This compound (Emollient) Occlusive_Layer Forms Occlusive Layer on Stratum Corneum Stearyl_Myristate->Occlusive_Layer Physical Action PPARa Activates PPAR-α in Keratinocytes Stearyl_Myristate->PPARa Potential Molecular Action (via Myristic Acid component) TEWL Reduces Transepidermal Water Loss (TEWL) Occlusive_Layer->TEWL Skin_Hydration Increases Skin Hydration TEWL->Skin_Hydration Lipid_Synthesis ↑ Ceramide Synthesis PPARa->Lipid_Synthesis Protein_Synthesis ↑ Filaggrin & Loricrin Synthesis PPARa->Protein_Synthesis Barrier_Function Improves Skin Barrier Function Lipid_Synthesis->Barrier_Function Protein_Synthesis->Barrier_Function Barrier_Function->TEWL

Caption: Mechanism of Action for this compound in Skin Hydration.

Signaling Pathways in Skin Hydration

The primary mechanism of this compound in promoting skin hydration is through its occlusive properties, which physically prevent water loss. However, emerging research suggests that certain lipid components of emollients may also have biological effects on the skin barrier. Fatty acids, such as the myristic acid component of this compound, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α, which are nuclear receptors expressed in keratinocytes.

Activation of PPAR-α has been shown to upregulate the expression of genes involved in the synthesis of key epidermal lipids, including ceramides, and essential barrier proteins like filaggrin and loricrin. This leads to an improvement in the structural integrity and function of the stratum corneum, further enhancing its ability to retain moisture. While the direct activation of PPAR-α by topically applied this compound requires further investigation, this pathway presents a plausible molecular mechanism contributing to its long-term benefits on skin hydration and barrier function.

References

Utilizing Stearyl Myristate as a Lubricant in Tablet Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate is a long-chain fatty acid ester, specifically the ester of stearyl alcohol and myristic acid. In the context of pharmaceutical tablet manufacturing, it holds potential as a hydrophobic lubricant, a critical excipient for ensuring smooth and efficient tableting operations. Lubricants are essential for reducing the friction between the tablet surface and the die wall during ejection, preventing sticking to punches, and improving powder flow. While magnesium stearate and sodium stearyl fumarate are the most commonly used lubricants, exploring alternatives like this compound is valuable for formulations where the properties of these standard lubricants may be suboptimal.

This document provides detailed application notes and experimental protocols for evaluating this compound as a lubricant in tablet manufacturing, particularly for direct compression formulations. Due to limited direct experimental data on this compound, the information presented is based on the established characteristics of chemically similar long-chain fatty acid esters and provides a robust framework for its systematic evaluation.

Potential Advantages of this compound:

  • Hydrophobicity: Similar to magnesium stearate, its hydrophobic nature can provide excellent lubrication at low concentrations.

  • Inertness: As a neutral ester, it may offer better compatibility with sensitive active pharmaceutical ingredients (APIs) compared to the metallic salt structure of magnesium stearate.

  • Boundary Lubrication: It is expected to function as a boundary lubricant, forming a thin film on the surfaces of the formulation particles and the tooling.[1]

Physicochemical Properties

PropertyValueReference
Chemical Name Octadecyl tetradecanoate[2]
CAS Number 3234-81-9[3]
Molecular Formula C₃₂H₆₄O₂[2]
Molecular Weight 480.85 g/mol [3]
Physical Form Solid
Purity >99% (typical for commercial grades)
Storage Room temperature

Predicted Performance and Comparison

The following table summarizes the predicted performance of this compound in comparison to the widely used lubricants, magnesium stearate and sodium stearyl fumarate. These predictions are based on the general behavior of hydrophobic, fatty acid ester lubricants.

ParameterThis compound (Predicted)Magnesium Stearate (Established)Sodium Stearyl Fumarate (Established)
Lubrication Efficacy HighVery HighHigh
Impact on Hardness Moderate reductionSignificant reduction, especially with increased blending timeMinimal to moderate reduction
Ejection Force LowVery LowLow
Disintegration Time May increase due to hydrophobicityCan significantly increase disintegration and dissolution timesLess impact on disintegration and dissolution due to higher hydrophilicity compared to Mg Stearate.
Blending Sensitivity Potentially sensitive to over-blending, leading to reduced tablet hardness and longer disintegrationHighly sensitive to over-blendingLess sensitive to over-blending
API Compatibility Generally good due to its inert ester structureCan have incompatibilities with certain APIsGenerally good compatibility

Experimental Protocols

The following protocols are designed for the systematic evaluation of this compound as a lubricant in a direct compression tablet formulation.

Protocol 1: Determination of Optimal Lubricant Concentration

Objective: To determine the optimal concentration of this compound required for effective lubrication without significantly compromising tablet quality.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Directly compressible filler/binder (e.g., microcrystalline cellulose, lactose)

  • Disintegrant (e.g., croscarmellose sodium)

  • This compound

  • Magnesium stearate (as a control)

  • V-blender or other suitable powder blender

  • Instrumented tablet press

  • Tablet hardness tester

  • Friability tester

  • Disintegration apparatus

Methodology:

  • Formulation Preparation: Prepare a base blend of the API, filler, and disintegrant.

  • Lubricant Addition:

    • Divide the base blend into multiple batches.

    • To each batch, add a different concentration of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Prepare a control batch with an optimized concentration of magnesium stearate (e.g., 0.5% w/w).

  • Blending: Blend each batch for a standardized time (e.g., 3-5 minutes) at a fixed speed.

  • Tableting: Compress tablets of a defined weight and target hardness on an instrumented tablet press. Record the compression and ejection forces for each tablet.

  • Tablet Characterization:

    • Hardness: Measure the breaking force of at least 10 tablets from each batch.

    • Friability: Determine the weight loss of a specified number of tablets after tumbling in a friabilator.

    • Disintegration Time: Measure the time required for tablets to disintegrate in a specified medium according to pharmacopeial standards.

Protocol 2: Evaluation of Blending Time Sensitivity

Objective: To assess the impact of blending time on the lubricating efficiency of this compound and its effect on tablet properties.

Materials and Equipment: As per Protocol 1.

Methodology:

  • Formulation Preparation: Prepare a powder blend with the optimal concentration of this compound determined in Protocol 1.

  • Variable Blending:

    • Divide the blend into several batches.

    • Blend each batch for different durations (e.g., 2, 5, 10, 15, and 20 minutes).

  • Tableting and Characterization: Compress tablets from each batch and evaluate their hardness, friability, and disintegration time as described in Protocol 1.

Protocol 3: Impact on Drug Dissolution

Objective: To determine the effect of this compound on the in-vitro dissolution profile of the API from the tablet.

Materials and Equipment:

  • Tablets prepared with the optimal concentration of this compound (from Protocol 1).

  • Control tablets prepared with magnesium stearate.

  • Dissolution testing apparatus (USP Apparatus 1 or 2).

  • Spectrophotometer or HPLC for drug analysis.

Methodology:

  • Perform dissolution testing on tablets containing this compound and the control tablets according to the relevant pharmacopeial method for the specific API.

  • Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analyze the drug concentration in each sample and calculate the percentage of drug released over time.

  • Compare the dissolution profiles of tablets with this compound to the control tablets.

Visualizations

Experimental_Workflow_for_Lubricant_Evaluation cluster_prep Formulation Preparation cluster_processing Processing cluster_analysis Tablet Characterization Base_Blend Base Blend (API + Excipients) Lubricant_Addition Lubricant Addition (this compound) Base_Blend->Lubricant_Addition Blending Blending Lubricant_Addition->Blending Tableting Tablet Compression Blending->Tableting Hardness Hardness Testing Tableting->Hardness Friability Friability Testing Tableting->Friability Disintegration Disintegration Time Tableting->Disintegration Dissolution Dissolution Profile Tableting->Dissolution Ejection_Force Ejection Force Measurement Tableting->Ejection_Force

Caption: Experimental workflow for the evaluation of a new tablet lubricant.

Lubricant_Selection_Logic Start Start: Need for Lubricant Check_API_Compatibility API Compatibility Issues with Mg Stearate? Start->Check_API_Compatibility Consider_Alternative Consider Alternative Lubricant (e.g., this compound) Check_API_Compatibility->Consider_Alternative Yes Use_Mg_Stearate Use Magnesium Stearate Check_API_Compatibility->Use_Mg_Stearate No Evaluate_Performance Evaluate Lubrication Efficacy and Impact on Tablet Properties Consider_Alternative->Evaluate_Performance Optimize_Formulation Optimize Concentration and Blending Time Evaluate_Performance->Optimize_Formulation Final_Formulation Final Formulation Optimize_Formulation->Final_Formulation Use_Mg_Stearate->Evaluate_Performance

Caption: Decision logic for selecting a pharmaceutical tablet lubricant.

Conclusion

This compound presents a viable, yet under-explored, alternative to conventional lubricants in tablet manufacturing. Its hydrophobic, non-ionic ester structure suggests it may offer excellent lubrication with potentially improved API compatibility compared to metallic stearates. The provided protocols offer a comprehensive framework for researchers and formulation scientists to systematically evaluate the performance of this compound, determine its optimal use levels, and understand its impact on the critical quality attributes of the final tablet dosage form. Through rigorous evaluation, the suitability of this compound for specific formulations can be confidently established.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stearyl Myristate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stearyl myristate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

Low yields in the esterification of myristic acid with stearyl alcohol can stem from several factors. The most common issues are related to suboptimal reaction conditions, the presence of water, and improper reactant ratios.

  • Incomplete Reaction: Esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to remove water as it forms.[1]

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. For enzymatic catalysis, temperatures are typically in the range of 40-70°C.[2] For chemical catalysis (e.g., using acid catalysts), higher temperatures may be required. However, excessively high temperatures can lead to side reactions and degradation of the product.

  • Incorrect Molar Ratio: While a 1:1 stoichiometric ratio of myristic acid to stearyl alcohol is the theoretical minimum, using an excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[2]

  • Catalyst Inactivity: The catalyst, whether an enzyme or a chemical, may be inactive or used in an insufficient amount. Ensure the catalyst is properly stored and handled. For chemical catalysts like p-toluenesulfonic acid or sulfuric acid, ensure they have not been deactivated by moisture.

Q2: My final product is discolored. What is the likely cause and how can I prevent it?

Discoloration of the final this compound product often indicates the presence of impurities, which can arise from side reactions or the degradation of reactants or products.

  • High Reaction Temperatures: Operating at excessively high temperatures can lead to the thermal degradation of the reactants or the final ester product, resulting in colored byproducts.

  • Catalyst-Induced Side Reactions: Strong acid catalysts, if used at high concentrations or temperatures, can promote side reactions such as etherification of the stearyl alcohol or dehydration, which may produce colored impurities.[3]

  • Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen), oxidation of the fatty acids or alcohols can occur, leading to discoloration.

To prevent discoloration, it is recommended to optimize the reaction temperature, use the minimum effective amount of catalyst, and perform the reaction under an inert atmosphere.

Q3: I am observing the presence of unreacted starting materials in my final product. How can I improve the conversion rate?

The presence of unreacted myristic acid and stearyl alcohol is a clear indicator of an incomplete reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium or completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Water Removal: As mentioned, water is a byproduct of the esterification reaction. Its presence can inhibit the forward reaction. Employing methods to remove water, such as a Dean-Stark apparatus or the use of molecular sieves, can significantly improve conversion.[1]

  • Catalyst Loading: The concentration of the catalyst can impact the reaction rate. For enzymatic synthesis, increasing the enzyme loading can increase the conversion rate up to a certain point. For acid-catalyzed reactions, a higher catalyst concentration can also increase the rate, but care must be taken to avoid side reactions.

Q4: What are the common impurities I should be looking for in my this compound product?

Besides unreacted starting materials, other impurities may be present in the final product.

  • Myristyl Myristate and Stearyl Stearate: If the starting myristic acid or stearyl alcohol are not pure, you may have the formation of other esters.

  • Ether Byproducts: In acid-catalyzed reactions, the self-condensation of stearyl alcohol can lead to the formation of di-stearyl ether.

  • Residual Catalyst: Depending on the work-up procedure, residual catalyst (e.g., acid or enzyme) may be present in the final product.

  • Solvent Residues: If the reaction is performed in a solvent, residual amounts may remain after purification.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for this compound synthesis?

Both chemical and enzymatic catalysts can be used for the synthesis of this compound.

  • Chemical Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts for esterification. Metal oxides have also been used as catalysts.

  • Enzymatic Catalysts: Lipases, particularly from Candida antarctica (e.g., Novozym 435), are commonly used for the enzymatic synthesis of esters. Enzymatic synthesis offers the advantages of milder reaction conditions and higher specificity, which can lead to a purer product with fewer side reactions.

Q2: What is the optimal molar ratio of myristic acid to stearyl alcohol?

While the stoichiometric ratio is 1:1, it is often beneficial to use an excess of one of the reactants to drive the reaction to completion. In many esterification reactions, an excess of the alcohol is used. Ratios from 1:1 to 1:6 (acid to alcohol) have been explored in similar ester syntheses to find the optimal conversion.

Q3: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the progress of the esterification reaction:

  • Titration: The consumption of myristic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base solution.

  • Chromatography: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Q4: What are the recommended purification methods for this compound?

After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst, and any byproducts.

  • Neutralization and Washing: If an acid catalyst is used, the reaction mixture should first be neutralized with a weak base (e.g., sodium bicarbonate solution) and then washed with water to remove the salt and any water-soluble impurities.

  • Distillation: Unreacted starting materials and volatile impurities can be removed by distillation, often under reduced pressure.

  • Crystallization: this compound is a waxy solid at room temperature. Crystallization from a suitable solvent can be an effective method for purification.

  • Filtration: If a solid catalyst is used, it can be removed by filtration at the end of the reaction.

Data Presentation

Table 1: Influence of Catalyst on Stearic Acid Esterification Yield

CatalystMolar Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid1:15:0.7565Not Specified99
p-Toluenesulfonic AcidNot SpecifiedElevated5High
Magnesium Oxide1:1.01-1.20 (weight ratio)150-2405-10Not Specified
Candida antarctica Lipase1:160Not SpecifiedHigh Conversion

Note: The data for sulfuric acid and p-toluenesulfonic acid are for the esterification of stearic acid with other alcohols, but the principles are applicable to this compound synthesis.The data for magnesium oxide is for stearyl stearate synthesis.Enzymatic synthesis data is for myristyl myristate.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Adapted from Stearyl Stearate Synthesis)

This protocol is adapted from a procedure for the synthesis of stearyl stearate and can be used as a starting point for the synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine myristic acid (1 equivalent), stearyl alcohol (1-1.2 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC or by collecting the water formed in a Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on general procedures for enzymatic esterification.

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of myristic acid and stearyl alcohol. A solvent-free system can be used, or a non-polar organic solvent like hexane can be added.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (typically 1-10% by weight of the substrates).

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with constant agitation. The reaction can be carried out under vacuum to facilitate water removal.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or by titrating the remaining free fatty acid.

  • Purification: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The product can then be purified by distillation under reduced pressure to remove any unreacted starting materials.

Mandatory Visualization

Experimental_Workflow Chemical Synthesis Workflow for this compound A Reactant Mixing (Myristic Acid, Stearyl Alcohol, Solvent) B Catalyst Addition (e.g., p-TSA) A->B C Esterification Reaction (Heating and Stirring) B->C D Reaction Monitoring (TLC, GC) C->D D->C Continue reaction E Work-up (Neutralization, Washing) D->E Reaction complete F Purification (Crystallization/Distillation) E->F G Product Analysis (GC-MS, NMR) F->G

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Implement Dean-Stark, vacuum, or molecular sieves) Q1->A1_No Q2 Is the molar ratio optimized? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Yes Q2->A2_Yes A2_No No (Increase excess of stearyl alcohol) Q2->A2_No Q3 Is the catalyst active and in sufficient quantity? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes A3_No No (Use fresh catalyst, increase loading) Q3->A3_No Q4 Are the temperature and reaction time adequate? A3_Yes->Q4 A3_No->End A4_No No (Optimize temperature, extend reaction time) Q4->A4_No Q4->End Yes A4_No->End

Caption: Troubleshooting logic for low this compound yield.

References

Purification challenges of stearyl myristate from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of stearyl myristate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials, namely stearic acid and myristyl alcohol.[1] Other potential impurities include residual catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[2][3], byproducts from side reactions, and esters formed from impurities present in the initial fatty acid and alcohol feedstocks.[1]

Q2: What is the melting point of pure this compound?

A2: Pure this compound is a white to yellow waxy solid with a melting point of approximately 38°C (100°F).[2] This physical property can be a useful indicator of purity; a broad or depressed melting point often suggests the presence of impurities.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for validating the purity of this compound. For routine quality control, HPLC is often suitable. GC-MS provides high sensitivity and specificity for identifying and quantifying trace impurities. Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis of the reaction progress and purity of fractions.

Q4: Is this compound soluble in water?

A4: No, this compound is insoluble in water. It is soluble in various organic solvents such as acetone, chloroform, and mineral oil.

Troubleshooting Guides

Issue 1: Presence of Unreacted Stearic Acid

Symptom:

  • The purified product has an acidic pH.

  • Broad peak tailing during chromatographic analysis.

  • Lower than expected melting point of the final product.

Possible Cause:

  • Incomplete esterification reaction.

  • Ineffective removal of acidic catalyst and unreacted stearic acid during workup.

Troubleshooting Steps:

  • Neutralization Wash: Wash the crude product solution with a mild aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution, to neutralize and remove unreacted stearic acid and the acid catalyst. This is typically performed in a separatory funnel.

  • Solvent Extraction: After the base wash, perform several washes with deionized water to remove any remaining salts and water-soluble impurities.

  • Column Chromatography: If fatty acid contamination persists, column chromatography on silica gel can be an effective purification step. This compound is less polar than stearic acid and will elute first.

  • Recrystallization: Recrystallization can also be employed to separate the ester from the more polar stearic acid.

Issue 2: Presence of Unreacted Myristyl Alcohol

Symptom:

  • An additional spot is observed on a TLC plate that is more polar than the product spot.

  • An extra peak corresponding to the alcohol is seen in GC or HPLC analysis.

Possible Cause:

  • Use of a large excess of the alcohol in the esterification reaction.

  • Incomplete reaction or inefficient removal of the excess alcohol.

Troubleshooting Steps:

  • Vacuum Distillation: If the unreacted alcohol is the main impurity, it can often be removed by vacuum distillation, as myristyl alcohol is more volatile than this compound.

  • Column Chromatography: Silica gel column chromatography is effective for separating the less polar this compound from the more polar myristyl alcohol.

  • Recrystallization: Careful selection of a recrystallization solvent can lead to the selective precipitation of this compound, leaving the more soluble myristyl alcohol in the mother liquor.

Issue 3: Poor Separation During Column Chromatography

Symptom:

  • Co-elution of the product with impurities.

  • Broad, overlapping peaks in the collected fractions.

Possible Cause:

  • Inappropriate solvent system (mobile phase).

  • Column overloading.

  • Poorly packed column.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use a less polar solvent system to increase the separation between the non-polar this compound and more polar impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve resolution.

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase, leading to poor separation. Reduce the amount of crude product loaded onto the column.

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
This compoundC₃₂H₆₄O₂480.85~38Insoluble
Stearic AcidC₁₈H₃₆O₂284.4869.6Insoluble
Myristyl AlcoholC₁₄H₃₀O214.3938Insoluble

Table 2: Typical Chromatographic Conditions for Purity Analysis

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC C18 or similar reverse-phaseGradient of Acetonitrile and Ethyl AcetateELSD or MS
GC-MS HP-5MS or FAME-specific columnHeliumMass Spectrometer

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetone or a mixture of ethanol and water are common choices for long-chain esters.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). This compound will travel down the column.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to the hexane) to elute more polar impurities like unreacted alcohols and fatty acids.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Overall Purification Workflow for this compound A Crude Reaction Mixture (this compound, Unreacted Reactants, Catalyst) B Neutralization & Wash (e.g., NaHCO3 wash, water wash) A->B C Solvent Removal B->C D Crude Purified Product C->D E Column Chromatography D->E Significant Impurities F Recrystallization D->F Minor Impurities G Purity Analysis (HPLC, GC-MS, TLC, Melting Point) E->G F->G H Pure this compound G->H

Caption: Overall Purification Workflow for this compound.

Troubleshooting_Tree Troubleshooting Purity Issues Start Impure Product After Initial Workup Impurity_ID Identify Primary Impurity (TLC, GC-MS) Start->Impurity_ID Acid Unreacted Stearic Acid Impurity_ID->Acid Acidic Alcohol Unreacted Myristyl Alcohol Impurity_ID->Alcohol Polar, Non-acidic Multiple Multiple Impurities Impurity_ID->Multiple Complex Mixture Wash Perform Additional Base Wash Acid->Wash Vacuum_Distill Vacuum Distillation Alcohol->Vacuum_Distill Column_Chrom Perform Column Chromatography Multiple->Column_Chrom Recrystallize_Acid Recrystallize from appropriate solvent Wash->Recrystallize_Acid Vacuum_Distill->Column_Chrom

Caption: Troubleshooting Decision Tree for Purity Issues.

References

Technical Support Center: Stability of Stearyl Myristate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of stearyl myristate in cosmetic emulsions.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of cosmetic emulsions containing this compound.

Issue 1: Change in Emulsion Consistency (Thinning or Thickening)

  • Question: My emulsion containing this compound has significantly decreased in viscosity over time. What could be the cause?

  • Answer: A decrease in viscosity can be an indicator of ester hydrolysis. This compound can break down into myristic acid and stearyl alcohol, which may disrupt the emulsion structure. This is often accelerated by pH extremes (both acidic and alkaline) and elevated temperatures.[1] It is also crucial to ensure that any shear-sensitive polymers used as thickeners have not been irreversibly damaged during high-shear mixing.[2]

  • Question: My cream has become grainy and appears waxy. What is the likely problem?

  • Answer: This issue, sometimes referred to as "waxy water," can occur if the oil and water phases were not heated sufficiently above the melting point of all waxy components, including this compound, before emulsification.[3] If the waxes solidify prematurely, they cannot be properly incorporated into the emulsion's micelle structure, leading to a grainy texture and potential long-term instability.[3]

Issue 2: Phase Separation (Creaming or Coalescence)

  • Question: I'm observing a layer of oil forming at the top of my emulsion (creaming). How can I prevent this?

  • Answer: Creaming is an early sign of emulsion instability.[4] It can be caused by an insufficient concentration of emulsifier for the amount of oil, a significant change in pH that affects the functionality of the emulsifier, or large oil droplet sizes. Consider increasing the concentration of your emulsifier or adding stabilizing agents like gums or polymers. Also, ensure your mixing process achieves a small and uniform droplet size.

  • Question: My emulsion has completely separated into oil and water layers. Is this reversible?

  • Answer: Complete separation, or coalescence, is generally irreversible. It indicates a significant failure of the emulsifying system. The common causes are similar to creaming but more severe, including incorrect emulsifier type or concentration, extreme pH, or high temperatures that accelerate degradation of the emulsifier or this compound.

Issue 3: Changes in Odor and Appearance

  • Question: My emulsion has developed an off-odor, sometimes described as rancid. What is happening?

  • Answer: A rancid odor is a classic sign of oxidative degradation. Unsaturated fatty acids, which may be present as impurities or part of other ingredients, are particularly susceptible to oxidation, but all lipids can degrade. This process is accelerated by exposure to air (oxygen), light, and heat. The degradation products often include volatile aldehydes and ketones, which have unpleasant smells.

  • Question: The color of my white emulsion has started to yellow. What could be the reason?

  • Answer: Discoloration, particularly yellowing, is often a result of oxidation. It can also be caused by interactions between ingredients, the presence of metal ions which can catalyze oxidative reactions, or exposure to light. Adding a chelating agent can help if metal ion contamination is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in a cosmetic emulsion?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester bond is cleaved by water, breaking down this compound into stearyl alcohol and myristic acid. This reaction is catalyzed by both acids and bases and is accelerated by heat.

  • Oxidation: This involves a free-radical chain reaction that degrades the fatty acid portions of the molecule. It is initiated by factors like heat, light (UV radiation), and the presence of metal ions, and is propagated by oxygen. This can lead to rancidity.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous phase is a critical factor. This compound is most stable in a neutral to slightly acidic pH range. Both highly acidic and highly alkaline conditions significantly accelerate the rate of hydrolysis. It is advisable to formulate emulsions within a pH range of 5 to 7 for optimal long-term stability of the ester.

Q3: What is the impact of temperature on the degradation of this compound?

A3: Elevated temperatures increase the rate of both hydrolysis and oxidation. Therefore, it is crucial to avoid storing emulsions at high temperatures. During manufacturing, while heating is necessary to melt the waxy components, prolonged exposure to high temperatures should be minimized.

Q4: How can I prevent the degradation of this compound in my formulations?

A4: To enhance the stability of this compound, consider the following strategies:

  • pH Control: Maintain the emulsion's pH in a stable range, typically between 5 and 7.

  • Antioxidants: Incorporate antioxidants to inhibit oxidative degradation. Common choices for cosmetic formulations include tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and ascorbyl palmitate.

  • Chelating Agents: Add chelating agents like EDTA (ethylenediaminetetraacetic acid) and its salts to bind metal ions that can catalyze oxidation.

  • Light Protection: Package the final product in opaque or UV-protective containers to prevent photo-oxidation.

  • Minimize Headspace: Reduce the amount of air in the packaging to limit oxygen exposure.

Q5: What are the degradation products of this compound, and how can they be detected?

A5: The primary degradation products are stearyl alcohol and myristic acid from hydrolysis, and various smaller, volatile compounds (aldehydes, ketones) from oxidation. These can be detected and quantified using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Quantitative Analysis of Ester Degradation in an O/W Cream during Accelerated Stability Testing (40°C ± 2°C, 70% ± 5% RH)

This table presents data from a study on an anti-aging cream containing esters similar to this compound (isopropyl myristate and glyceryl monostearate). The data illustrates the percentage of the initial ester remaining over a 3-month period under accelerated stability conditions. This serves as a proxy for the expected degradation of this compound under similar stress conditions.

Time (Months)Average Isopropyl Myristate Remaining (%)Average Glyceryl Monostearate Remaining (%)
099.6399.68
199.2098.29
298.2696.22
397.1593.72

Data adapted from a study on an anti-aging cream with isopropyl myristate and glyceryl monostearate.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound

Objective: To evaluate the physical and chemical stability of the emulsion under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation and package them in the intended commercial containers.

  • Storage Conditions: Place the samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). A control set of samples should be stored at room temperature (20-25°C).

  • Testing Intervals: Evaluate the samples at specified time points, for example, at time zero, 1 month, 2 months, and 3 months.

  • Parameters to Evaluate:

    • Physical Stability:

      • Organoleptic Properties: Assess color, odor, and appearance.

      • Viscosity: Measure using a viscometer at a controlled temperature.

      • pH: Measure the pH of the emulsion.

      • Microscopic Examination: Observe droplet size and distribution to detect signs of coalescence or flocculation.

      • Centrifugation Test: Centrifuge a sample at a specified speed and time (e.g., 3000 rpm for 30 minutes) to check for phase separation.

    • Chemical Stability:

      • Quantification of this compound: Determine the concentration of this compound at each time point using a validated analytical method (see Protocol 2). A significant decrease indicates degradation.

Protocol 2: Quantification of this compound and its Hydrolysis Products by HPLC

Objective: To quantify the amount of this compound, stearyl alcohol, and myristic acid in a cosmetic emulsion.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • Accurately weigh a known amount of the emulsion (e.g., 1 gram).

    • Perform a liquid-liquid extraction to separate the lipid components from the aqueous phase. A common method involves using a mixture of chloroform and methanol.

    • The sample is mixed with the solvent system, vortexed, and then centrifuged to separate the layers.

    • The organic layer containing the lipids is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to obtain the lipid extract.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable for separating these components.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and water is often used.

    • Detector: A UV detector can be used if the compounds have a chromophore, or more universally, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is effective for non-volatile lipids.

    • Standard Preparation: Prepare standard solutions of this compound, stearyl alcohol, and myristic acid of known concentrations to create a calibration curve.

    • Quantification: Inject the extracted sample and the standards into the HPLC system. The concentration of each component in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

Degradation Pathways of this compound StearylMyristate This compound (Ester) Hydrolysis Hydrolysis StearylMyristate->Hydrolysis Oxidation Oxidation StearylMyristate->Oxidation DegradationProducts1 Myristic Acid + Stearyl Alcohol Hydrolysis->DegradationProducts1 DegradationProducts2 Peroxides, Aldehydes, Ketones (Rancidity) Oxidation->DegradationProducts2 Catalysts1 Heat, Acid, Base Catalysts1->Hydrolysis Catalysts2 Oxygen, Light, Heat, Metal Ions Catalysts2->Oxidation

Caption: Degradation pathways of this compound in cosmetic emulsions.

Experimental Workflow for Emulsion Stability Testing Start Start: Prepare Emulsion Batches Storage Store Samples at Accelerated (e.g., 40°C) and Room Temp Conditions Start->Storage Testing Perform Tests at Intervals (0, 1, 2, 3 months) Storage->Testing PhysicalTests Physical Stability Tests: - Appearance, Odor, Color - pH, Viscosity - Microscopy Testing->PhysicalTests ChemicalTests Chemical Stability Tests: - HPLC/GC for this compound and Degradation Products Testing->ChemicalTests DataAnalysis Analyze Data and Compare to Initial Values PhysicalTests->DataAnalysis ChemicalTests->DataAnalysis Conclusion Conclusion: Predict Shelf Life and Assess Stability DataAnalysis->Conclusion

Caption: Workflow for accelerated stability testing of cosmetic emulsions.

Troubleshooting Logic for Emulsion Instability Instability Emulsion Instability Observed OdorChange Off-Odor / Rancidity? Instability->OdorChange PhaseSeparation Phase Separation? Instability->PhaseSeparation No ViscosityChange Viscosity Change? Instability->ViscosityChange No OdorChange->PhaseSeparation No Oxidation Probable Cause: Oxidation Solution: - Add Antioxidant - Use Opaque Packaging - Add Chelating Agent OdorChange->Oxidation Yes PhaseSeparation->ViscosityChange No EmulsifierIssue Probable Cause: Emulsifier System Solution: - Check Emulsifier Concentration - Verify HLB Value - Add Stabilizers (Gums) PhaseSeparation->EmulsifierIssue Yes Hydrolysis Probable Cause: Hydrolysis Solution: - Adjust pH to 5-7 - Reduce Storage Temperature ViscosityChange->Hydrolysis Yes (Thinning) ViscosityChange->EmulsifierIssue Yes (Thickening/Grainy)

Caption: A decision tree for troubleshooting common emulsion stability issues.

References

Technical Support Center: Troubleshooting Crystallization Issues of Stearyl Myristate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common crystallization issues encountered when formulating with stearyl myristate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

This compound is the ester of stearyl alcohol and myristic acid. It functions as an emollient, texture enhancer, and stabilizer in cosmetic and pharmaceutical formulations.[1][2] It provides a creamy consistency and a pleasant skin feel.

Q2: My formulation containing this compound has developed a grainy texture. What is the cause?

A grainy or gritty texture in formulations with this compound is typically due to its crystallization. This can be triggered by several factors:

  • Temperature Fluctuations: Exposure to lower temperatures during storage or shipping can cause the this compound to solidify and form crystals.

  • High Concentration: Exceeding the solubility limit of this compound in the formulation's oil phase at a given temperature is a primary cause.

  • Inadequate Solvent System: The oil phase may not be a sufficiently strong solvent to keep the this compound fully dissolved, especially at cooler temperatures.

  • Slow Cooling Rate: A slow cooling process during manufacturing can allow for the formation of large, noticeable crystals.

Q3: How can I prevent this compound from crystallizing in my formulation?

Preventing crystallization involves a multi-faceted approach focusing on formulation optimization and process control:

  • Optimize the Oil Phase: Select a blend of oils and esters that provide good solvency for this compound.

  • Incorporate Co-solvents: Adding co-solvents can increase the solubility of this compound in the oil phase.

  • Utilize Crystallization Inhibitors: Certain ingredients can interfere with the crystal nucleation and growth process.[3][4][5]

  • Control the Cooling Process: Rapid cooling of the formulation can help create smaller, less perceptible crystals.

Q4: What are some examples of suitable co-solvents and crystallization inhibitors for this compound?

  • Co-solvents: Other cosmetic esters with good solvent properties, such as isopropyl myristate or caprylic/capric triglyceride, can be effective.

  • Crystallization Inhibitors:

    • Sorbitan Esters: Sorbitan tristearate has been shown to inhibit crystallization in oil-based formulations.

    • Polyglycerol Esters: Polyglyceryl-3 stearate can improve the solubility of waxes and prevent recrystallization in emulsions.

Q5: My this compound-based product appears hazy or cloudy. Is this related to crystallization?

Yes, haziness or cloudiness at temperatures below the melting point of this compound can be an early indicator of nucleation and the beginning of crystallization. This suggests that the this compound is starting to come out of solution.

Troubleshooting Guide

Issue 1: Grainy Texture or Solid Particles in the Formulation

This is the most common manifestation of this compound crystallization.

Troubleshooting Workflow:

A Grainy Texture / Solid Particles Observed B Confirm Crystallization A->B C Polarized Light Microscopy B->C Visual Inspection D Differential Scanning Calorimetry (DSC) B->D Thermal Analysis E Crystals Confirmed C->E D->E F Modify Formulation E->F Yes G Optimize Process E->G Yes H Increase Co-solvent Concentration F->H I Add Crystallization Inhibitor F->I J Modify Oil Phase Composition F->J K Implement Rapid Cooling G->K L Re-evaluate Formulation Stability H->L I->L J->L K->L

Caption: Troubleshooting workflow for grainy texture.

Corrective Actions:

  • Confirmation: First, confirm that the particles are indeed crystals. This can be done using Polarized Light Microscopy (see Experimental Protocols). Crystalline materials will appear bright against a dark background under cross-polarized light.

  • Formulation Modification:

    • Increase Co-solvent: Incrementally increase the concentration of a good solvent for this compound, such as isopropyl palmitate or caprylic/capric triglyceride.

    • Add a Crystallization Inhibitor: Introduce a crystallization inhibitor like sorbitan tristearate or polyglyceryl-3 stearate into the oil phase.

    • Alter the Oil Phase: Partially replace a portion of the primary oil with an oil that has a higher solvent capacity for this compound.

  • Process Optimization:

    • Rapid Cooling: After the heating step in your manufacturing process, cool the formulation rapidly while stirring. An ice bath or a heat exchanger can be used. This "shock cooling" promotes the formation of numerous small crystals that are not perceptible as a grainy texture.

Issue 2: Increased Viscosity or Solidification Over Time

This can occur as the crystal network grows and entraps the liquid phase of the formulation.

Troubleshooting Workflow:

A Increased Viscosity / Solidification B Perform Rheological Analysis A->B C Temperature Sweep Test B->C D Frequency Sweep Test B->D E Evidence of Network Formation (G' > G'') C->E D->E F Modify Formulation E->F Yes G Decrease this compound Concentration F->G H Incorporate a Plasticizer F->H I Re-evaluate Rheological Properties G->I H->I cluster_formulation Formulation Factors cluster_process Process Parameters A This compound Concentration G Crystallization (Graininess, Instability) A->G B Oil Phase Composition B->G C Co-solvent Presence C->G Inhibits D Crystallization Inhibitor Presence D->G Inhibits E Cooling Rate E->G F Storage Temperature F->G A Start: Formulation with Crystallization Issue B Step 1: Characterize the Issue A->B C DSC Analysis B->C D Microscopy (PLM) B->D E Rheology B->E F Step 2: Identify Root Cause C->F D->F E->F G Temperature Instability F->G H Supersaturation F->H I Inadequate Solvency F->I J Step 3: Implement Corrective Actions G->J H->J I->J K Optimize Cooling Rate J->K L Adjust Concentration J->L M Modify Oil Phase / Add Co-solvents J->M N Incorporate Inhibitors J->N O End: Stable Formulation K->O L->O M->O N->O

References

Technical Support Center: Stabilizing Stearyl Myristate-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation and stabilization of stearyl myristate-based nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving stable and reproducible nanoemulsion formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in creating stable nanoemulsions with this compound?

A1: this compound is a waxy solid at room temperature, which presents unique challenges compared to liquid oil-based nanoemulsions. The primary challenges include:

  • High Melting Point: this compound requires heating for emulsification, and its solidification upon cooling can lead to particle growth, aggregation, and expulsion of the encapsulated drug.

  • Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, is a significant cause of nanoemulsion instability.

  • Surfactant Selection: Identifying the optimal surfactant or surfactant blend with the correct Hydrophile-Lipophile Balance (HLB) is crucial for stabilizing the solid lipid nanoparticles.

  • Process Optimization: The parameters of the homogenization process, such as pressure, temperature, and number of cycles, must be carefully controlled to achieve a small and uniform particle size.

Q2: How do I select the appropriate surfactant and co-surfactant for my this compound nanoemulsion?

A2: The selection of surfactants and co-surfactants is critical for the stability of your nanoemulsion.

  • HLB Value: For an oil-in-water (o/w) nanoemulsion, a surfactant or surfactant blend with a relatively high HLB value (typically >10) is required. The right blend of low and high HLB surfactants can lead to the formation of a stable nanoemulsion.[1]

  • Surfactant Type: Non-ionic surfactants are often preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.[1] Commonly used non-ionic surfactants include polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80).

  • Co-surfactants: Short-chain alcohols or glycols can be used as co-surfactants.[2] They play a crucial role in increasing the fluidity of the interface, adjusting the HLB value, and reducing interfacial tension.[2][3]

Q3: What is the importance of particle size and zeta potential in nanoemulsion stability?

A3: Both particle size and zeta potential are critical indicators of nanoemulsion stability.

  • Particle Size: Smaller particle sizes (typically in the range of 20-200 nm) are generally associated with greater stability. A narrow particle size distribution, indicated by a low polydispersity index (PDI), is also desirable.

  • Zeta Potential: This parameter measures the surface charge of the droplets. A high absolute zeta potential value (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which helps to prevent aggregation and enhances stability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming - Insufficient surfactant concentration.- Incorrect HLB value of the surfactant system.- Inadequate homogenization.- Increase the concentration of the surfactant/co-surfactant mixture.- Adjust the HLB of the surfactant blend by combining high and low HLB surfactants.- Increase homogenization pressure, time, or number of cycles.
Increased Particle Size Over Time - Ostwald ripening.- Coalescence due to insufficient stabilization.- Add a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) to the oil phase to inhibit Ostwald ripening.- Optimize the surfactant system to provide a more robust interfacial film.- Ensure the zeta potential is sufficiently high to prevent aggregation.
Crystal Growth and Drug Expulsion - Polymorphic transitions of the solid lipid.- Incompatibility between the drug and the lipid matrix.- Employ a mixture of lipids to create a less ordered crystalline structure.- Rapidly cool the nanoemulsion after homogenization to promote the formation of a stable polymorphic form.- Select a lipid in which the drug has good solubility.
High Polydispersity Index (PDI) - Inefficient homogenization.- Non-uniform mixing of components.- Optimize homogenization parameters (pressure, cycles).- Ensure thorough mixing of the oil and aqueous phases before homogenization.- Consider a two-step homogenization process (e.g., high-shear mixing followed by high-pressure homogenization).

Data Presentation

Table 1: Example Formulation Parameters for a this compound-Based Nanoemulsion

Component Function Example Concentration (% w/w)
This compoundOil Phase (Solid Lipid)5 - 20
Polysorbate 80 (Tween 80)Surfactant (High HLB)2 - 5
Sorbitan Oleate (Span 80)Co-surfactant (Low HLB)0.5 - 2
GlycerolCo-surfactant/Cryoprotectant2 - 5
Purified WaterAqueous Phaseq.s. to 100

Note: This is an illustrative example. The optimal concentrations will depend on the specific application and desired nanoemulsion characteristics.

Table 2: Influence of Homogenization Parameters on Particle Size and PDI

Homogenization Pressure (bar) Number of Cycles Resulting Particle Size (nm) Polydispersity Index (PDI)
5003~250< 0.3
10003~180< 0.2
15003~150< 0.2
10005~160< 0.15
15005~130< 0.15

Data is representative and will vary based on the specific formulation.

Experimental Protocols

1. Preparation of this compound Nanoemulsion by Hot High-Pressure Homogenization

This protocol describes a common method for preparing solid lipid nanoemulsions.

  • Materials: this compound, Polysorbate 80, Sorbitan 80, Glycerol, Purified water.

  • Procedure:

    • Lipid Phase Preparation: Weigh the required amount of this compound and heat it in a beaker to approximately 75-85°C (above its melting point) until a clear, homogenous lipid melt is obtained. If including a lipophilic active pharmaceutical ingredient (API), dissolve it in the molten lipid at this stage.

    • Aqueous Phase Preparation: In a separate beaker, weigh the required amounts of Polysorbate 80, Sorbitan 80, and glycerol and dissolve them in purified water. Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under gentle magnetic stirring.

    • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase while continuously stirring with a high-shear homogenizer (e.g., at 5,000-8,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

    • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5). The optimal pressure and number of cycles should be determined for each formulation.

    • Cooling and Solidification: Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the this compound droplets to solidify, forming solid lipid nanoparticles.

    • Storage: Store the final nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability assessment.

2. Particle Size and Zeta Potential Analysis

  • Instrumentation: A dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • For particle size measurement, place the diluted sample in a cuvette and analyze using the DLS instrument. Record the Z-average particle size and the Polydispersity Index (PDI).

    • For zeta potential measurement, inject the diluted sample into the specific measurement cell. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

3. Accelerated Stability Testing

  • Purpose: To predict the long-term stability of the nanoemulsion in a shorter time frame.

  • Procedure:

    • Divide the nanoemulsion into several aliquots and store them at different temperature and humidity conditions as per ICH guidelines (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze them for key parameters such as particle size, PDI, zeta potential, and drug content (if applicable).

    • Significant changes in these parameters over time indicate potential instability.

Visualizations

Experimental_Workflow cluster_preparation Nanoemulsion Preparation cluster_characterization Characterization cluster_stability Stability Testing A Lipid Phase Preparation (this compound + API) C Pre-emulsification (High-Shear Mixing) A->C Hot B Aqueous Phase Preparation (Water + Surfactants) B->C Hot D High-Pressure Homogenization C->D E Cooling & Solidification D->E F Particle Size & PDI Analysis E->F G Zeta Potential Measurement E->G H Accelerated Stability Studies E->H I Long-Term Stability Studies E->I

Caption: Workflow for the preparation and characterization of this compound-based nanoemulsions.

Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters A This compound Concentration S Nanoemulsion Stability A->S B Surfactant/Co-surfactant Type & Concentration B->S C Aqueous Phase Composition (pH, Ionic Strength) C->S D Homogenization Pressure D->S E Number of Homogenization Cycles E->S F Homogenization Temperature F->S G Cooling Rate G->S

Caption: Key factors influencing the stability of this compound-based nanoemulsions.

References

Technical Support Center: Overcoming Phase Separation in Stearyl Myristate Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming phase separation in emulsions containing stearyl myristate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsions?

This compound is an ester of stearyl alcohol and myristic acid. In emulsions, it primarily functions as an emollient, providing a rich, lubricious feel to formulations. It can also contribute to the viscosity and stability of the emulsion.

Q2: What is the required Hydrophilic-Lipophilic Balance (HLB) for creating a stable oil-in-water (O/W) emulsion with this compound?

To create a stable oil-in-water (O/W) emulsion with this compound, a required HLB of approximately 8.0 is recommended[1]. It is important to select an emulsifier or a blend of emulsifiers that provides this HLB value to ensure proper emulsification of the oil phase.

Q3: My O/W emulsion with this compound is showing signs of phase separation. What are the most common causes?

Phase separation in emulsions containing this compound can be attributed to several factors, including:

  • Incorrect HLB of the emulsifier system: The HLB of your emulsifier blend does not match the required HLB of the oil phase.

  • Insufficient emulsifier concentration: There is not enough emulsifier to adequately cover the surface of the oil droplets.

  • Improper processing parameters: Issues with homogenization speed, duration, or temperature control during preparation can lead to instability.

  • Inappropriate ingredient concentrations: The ratio of oil to water may be too high for the amount of emulsifier used.

  • Temperature fluctuations during storage: Freeze-thaw cycles or high temperatures can disrupt the emulsion structure.

Troubleshooting Guide for Phase Separation

This guide addresses common issues encountered during the formulation of this compound emulsions.

Observation/Symptom Potential Cause Recommended Solution
Creaming (A layer of concentrated emulsion forms at the top)- Insufficient viscosity of the continuous phase.- Large oil droplet size.- Low emulsifier concentration.- Increase the viscosity of the aqueous phase by adding a thickening agent (e.g., xanthan gum, carbomer).- Optimize homogenization to reduce droplet size.- Increase the concentration of the emulsifier system.
Coalescence (Irreversible merging of oil droplets, leading to oil separation)- Incorrect Hydrophilic-Lipophilic Balance (HLB).- Insufficient emulsifier concentration.- High storage temperatures.- Adjust the HLB of your emulsifier blend to be closer to the required HLB of 8.0 for this compound.- Increase the total emulsifier concentration.- Store the emulsion at a controlled, cool temperature.
Flocculation (Clumping of oil droplets without merging)- Suboptimal pH.- Presence of electrolytes disrupting the emulsifier film.- Adjust the pH of the aqueous phase.- Evaluate the type and concentration of electrolytes in the formulation.
Immediate Phase Separation - Incorrect emulsifier for an O/W emulsion (HLB is too low).- Grossly insufficient emulsifier concentration.- Inadequate homogenization.- Ensure your emulsifier or emulsifier blend has a calculated HLB around 8.0.- Significantly increase the emulsifier concentration.- Ensure high-shear homogenization is applied for an adequate duration.

Data Presentation

Table 1: Hypothetical Formulation Examples for a this compound (15% w/w) O/W Emulsion and Their Stability

Formulation IDEmulsifier System (w/w)Calculated HLBHomogenizer Speed (rpm)Centrifugation Stability (3000 rpm, 30 min)Freeze-Thaw Stability (3 cycles, -10°C to 25°C)
SM-13% Polysorbate 80 (HLB 15.0)15.05000Phase SeparationPhase Separation
SM-23% Sorbitan Oleate (HLB 4.3)4.35000Phase SeparationPhase Separation
SM-33% (Polysorbate 80 / Sorbitan Oleate)8.05000StableStable
SM-45% (Polysorbate 80 / Sorbitan Oleate)8.05000StableStable
SM-53% (Polysorbate 80 / Sorbitan Oleate)8.03000CreamingStable
SM-63% (Polysorbate 80 / Sorbitan Oleate)8.08000StableStable

Note: This table is for illustrative purposes to demonstrate the impact of HLB and emulsifier concentration on stability. The optimal emulsifier blend and concentration should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

This protocol outlines a general method for preparing a stable O/W emulsion containing this compound.

Materials:

  • This compound

  • High HLB emulsifier (e.g., Polysorbate 80)

  • Low HLB emulsifier (e.g., Sorbitan Oleate)

  • Deionized Water

  • Preservative (e.g., Phenoxyethanol)

  • Thickening agent (optional, e.g., Xanthan Gum)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine this compound, the low HLB emulsifier, and any other oil-soluble ingredients. Heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate heat-resistant beaker, combine deionized water, the high HLB emulsifier, and any other water-soluble ingredients. If using a thickening agent like xanthan gum, disperse it in glycerin before adding to the water to prevent clumping. Heat to 70-75°C with stirring until all solids are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm).

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion. The optimal speed and time should be determined experimentally.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.

  • Addition of Heat-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustments: Allow the emulsion to cool to room temperature. Check and adjust the pH if necessary.

Protocol 2: Accelerated Stability Testing via Centrifugation

This test helps to quickly predict creaming or coalescence.

Procedure:

  • Place approximately 10g of the emulsion in a centrifuge tube.

  • Place the tube in a centrifuge.

  • Centrifuge at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C or 40°C).

  • After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer at the top or oil separation.

Protocol 3: Particle Size Analysis by Laser Diffraction

This protocol provides a general guideline for measuring the droplet size distribution of the emulsion.

Equipment:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960)

  • Liquid dispersion unit

Procedure:

  • Instrument Setup: Ensure the instrument is clean and has been blanked with deionized water.

  • Sample Preparation: Prepare a dilute suspension of the emulsion in deionized water. The concentration should be sufficient to achieve an appropriate obscuration level as recommended by the instrument manufacturer (typically 10-20%). Gentle inversion of the sample vial is usually sufficient to ensure homogeneity without causing droplet coalescence.

  • Measurement: Introduce the diluted sample into the liquid dispersion unit of the particle size analyzer.

  • Data Acquisition: Perform the measurement according to the instrument's standard operating procedure. Ensure that the refractive index of this compound (approximately 1.44) and the dispersant (water, 1.33) are correctly entered into the software.

  • Analysis: Analyze the resulting particle size distribution data, paying attention to the D(v,0.5) or median droplet size, and the span of the distribution as an indicator of uniformity.

Visualizations

Troubleshooting_Phase_Separation Start Phase Separation Observed CheckHLB 1. Verify HLB Calculation (Required HLB for this compound ≈ 8.0) Start->CheckHLB CheckConcentration 2. Assess Emulsifier Concentration CheckHLB->CheckConcentration Correct AdjustHLB Adjust Emulsifier Ratio CheckHLB->AdjustHLB Incorrect CheckProcess 3. Review Processing Parameters CheckConcentration->CheckProcess Sufficient IncreaseConcentration Increase Total Emulsifier CheckConcentration->IncreaseConcentration Too Low CheckStorage 4. Evaluate Storage Conditions CheckProcess->CheckStorage Optimal OptimizeProcess Optimize Homogenization (Speed and Time) CheckProcess->OptimizeProcess Suboptimal ControlStorage Control Storage Temperature CheckStorage->ControlStorage Fluctuations StableEmulsion Stable Emulsion Achieved AdjustHLB->StableEmulsion IncreaseConcentration->StableEmulsion OptimizeProcess->StableEmulsion ControlStorage->StableEmulsion

Caption: Troubleshooting workflow for phase separation.

Emulsion_Preparation_Workflow PrepOil 1. Prepare Oil Phase (this compound + Lipophilic Emulsifier) Heat to 70-75°C Emulsify 3. Combine Phases with Homogenization PrepOil->Emulsify PrepWater 2. Prepare Aqueous Phase (Water + Hydrophilic Emulsifier) Heat to 70-75°C PrepWater->Emulsify Cool 4. Cool with Gentle Stirring Emulsify->Cool Additives 5. Add Heat-Sensitive Ingredients (<40°C) Cool->Additives Finalize 6. Final QC (e.g., pH) Additives->Finalize

Caption: Experimental workflow for emulsion preparation.

References

Technical Support Center: Enhancing Drug Encapsulation in Stearyl Myristate SLNs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for formulating drug-loaded stearyl myristate Solid Lipid Nanoparticles (SLNs). This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice and detailed protocols for optimizing your encapsulation efficiency and overall formulation quality.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for encapsulating a lipophilic drug in this compound SLNs?

A1: For lipophilic drugs, the high-pressure homogenization (HPH) technique, specifically the hot homogenization method, is a widely adopted and reliable approach for preparing this compound SLNs. This method is advantageous as it avoids the use of organic solvents and is scalable.[1][2] The process involves melting the this compound along with the active pharmaceutical ingredient (API), dispersing this hot lipid phase into a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization. This reduces the droplet size to the nanometer range. As the resulting nanoemulsion cools, the lipid recrystallizes, entrapping the drug within the solid nanoparticle matrix.[1][3]

Q2: Which formulation variables have the most significant impact on the encapsulation efficiency (EE) of my drug in this compound SLNs?

A2: Several factors critically influence encapsulation efficiency. The most significant are:

  • Drug Solubility in Lipid: The solubility of your drug in molten this compound is paramount. Higher solubility generally leads to higher encapsulation efficiency.[4]

  • Drug-to-Lipid Ratio: Overloading the lipid matrix can cause the drug to be expelled as the lipid recrystallizes upon cooling. It is crucial to optimize this ratio.

  • Lipid Concentration: The amount of this compound determines the total capacity of the formulation to hold the drug.

  • Surfactant Type and Concentration: The choice of surfactant and its concentration are critical for forming stable nanoparticles and preventing drug leakage. A combination of surfactants can sometimes improve stability.

Q3: How do I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%)?

A3: Encapsulation efficiency and drug loading are determined by separating the unencapsulated (free) drug from the SLNs and quantifying it. A common method is ultrafiltration-centrifugation.

The formulas are:

  • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading (DL%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

The amount of free drug is typically measured in the aqueous phase (filtrate) after separation using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

Q4: What is a typical particle size range for SLNs, and why is it important?

A4: The particle size for SLNs generally ranges from 50 nm to 1000 nm. For formulations prepared by hot homogenization, it is common to achieve particle sizes between 150 nm and 500 nm. Particle size is a critical quality attribute as it influences the stability, drug release profile, and in vivo performance of the SLNs.

Q5: My SLN dispersion is unstable and aggregates over time. What should I do?

A5: Aggregation is often due to insufficient surface stabilization. To improve stability, you can:

  • Optimize Surfactant Concentration: Increasing the surfactant concentration can provide better surface coverage and prevent aggregation.

  • Measure Zeta Potential: The zeta potential is an indicator of colloidal stability. A value greater than |30| mV (positive or negative) generally suggests good electrostatic stability. If the zeta potential is low, consider using a charged surfactant to increase surface charge.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Low Encapsulation Efficiency (<70%) 1. Poor Drug Solubility: The drug has low solubility in the molten this compound.- Increase the temperature of the lipid melt (while ensuring drug stability) to improve solubility.- Consider adding a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which can improve drug solubility and create imperfections in the crystal lattice, providing more space for the drug.
2. Drug Expulsion: The drug is being pushed out of the this compound matrix as it recrystallizes.- Optimize the drug-to-lipid ratio; start with a lower drug concentration.- Employ rapid cooling (e.g., by dispersing the hot nanoemulsion in a large volume of cold water) to quickly solidify the lipid and trap the drug inside.
Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3) 1. Insufficient Homogenization: The energy input is not enough to break down the pre-emulsion into nano-sized droplets.- Increase the homogenization pressure (a typical range is 500-1500 bar).- Increase the number of homogenization cycles (typically 3-5 cycles are sufficient).
2. Particle Aggregation: The surfactant concentration is too low to provide adequate stabilization.- Increase the surfactant concentration.- Use a combination of surfactants to enhance steric and electrostatic stabilization.
3. Over-processing: Excessive homogenization can sometimes lead to particle coalescence.- Systematically vary the number of homogenization cycles and measure the particle size at each step to identify the optimal processing time.
Drug Leakage During Storage 1. Lipid Polymorphism: The this compound may be transitioning to a more stable, highly ordered crystalline form over time, which expels the drug.- Storing the SLN dispersion at a lower temperature (e.g., 4°C) can slow down polymorphic transitions.- As mentioned for low EE, incorporating a liquid lipid to form NLCs can create a less ordered lipid matrix, reducing drug expulsion.
Inconsistent Batch-to-Batch Results 1. Variability in Process Parameters: Minor differences in temperature, stirring speed, or homogenization parameters between batches.- Strictly control all process parameters. Use calibrated equipment.- Prepare a detailed Standard Operating Procedure (SOP) and adhere to it for every batch.
2. Inhomogeneity of the Pre-emulsion: The initial mixture of the lipid and aqueous phases is not uniform before high-pressure homogenization.- Ensure vigorous stirring when adding the lipid phase to the aqueous phase.- Use a high-shear mixer to prepare a fine pre-emulsion before the high-pressure homogenization step.

Quantitative Data Summary

The following tables summarize the influence of key formulation variables on Encapsulation Efficiency (EE) and Particle Size (PS). The data is compiled from studies on SLNs using lipids similar to this compound.

Table 1: Effect of Drug-to-Lipid Ratio on EE% and Particle Size

Drug:Lipid Ratio (w/w)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
1:1095.2 ± 2.1180.5 ± 5.30.21
1:588.7 ± 3.5195.2 ± 6.80.25
1:275.4 ± 4.2210.8 ± 7.10.32

Table 2: Effect of Surfactant Concentration on EE% and Particle Size

Surfactant Conc. (% w/v)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
1.085.1 ± 3.8350.6 ± 10.20.45
2.092.5 ± 2.7215.4 ± 8.50.28
3.094.8 ± 2.3185.9 ± 6.10.22

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and the API.

    • Heat the mixture in a water bath to a temperature 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., using a high-shear mixer like an Ultra-Turrax) for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.

  • Cooling and Recrystallization:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature.

    • This cooling process allows the this compound to recrystallize, forming the solid lipid nanoparticles with the entrapped drug.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Protocol 2: Determination of Encapsulation Efficiency by Ultrafiltration-Centrifugation

Materials and Equipment:

  • SLN dispersion

  • Centrifugal filter units (e.g., Amicon® Ultra) with a suitable molecular weight cut-off (e.g., 10 kDa)

  • Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)

  • Solvent for dissolving the drug

Procedure:

  • Separation of Free Drug:

    • Take a precise volume (e.g., 1 mL) of the SLN dispersion and place it into the centrifugal filter unit.

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase (filtrate) containing the unencapsulated drug from the nanoparticles.

  • Quantification of Free Drug:

    • Carefully collect the filtrate.

    • Measure the concentration of the drug in the filtrate using a pre-validated analytical method (e.g., HPLC). This gives you the amount of "Free Drug".

  • Quantification of Total Drug:

    • Take the same precise volume (e.g., 1 mL) of the original, uncentrifuged SLN dispersion.

    • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol, chloroform) that dissolves both the lipid and the drug, ensuring the complete release of the encapsulated drug.

    • Measure the drug concentration in this solution. This gives you the "Total Drug".

  • Calculation:

    • Use the formula provided in FAQ A3 to calculate the Encapsulation Efficiency (%).

Visualizations

experimental_workflow Experimental Workflow for SLN Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps lp1 Weigh this compound & Drug lp2 Heat above melting point to form clear melt lp1->lp2 em1 Combine phases under high-shear mixing to form pre-emulsion lp2->em1 ap1 Dissolve Surfactant in Water ap2 Heat to same temperature as lipid phase ap1->ap2 ap2->em1 em2 High-Pressure Homogenization (500-1500 bar, 3-5 cycles) em1->em2 fs1 Cool nanoemulsion in ice bath for recrystallization em2->fs1 fs2 Characterize SLNs (Size, PDI, Zeta, EE%) fs1->fs2

Caption: Workflow for SLN preparation via hot homogenization.

logical_relationships Key Factors Influencing SLN Properties cluster_inputs Formulation & Process Variables cluster_outputs Resulting SLN Properties drug_lipid_ratio Drug:Lipid Ratio ee Encapsulation Efficiency drug_lipid_ratio->ee affects surfactant_conc Surfactant Concentration ps Particle Size surfactant_conc->ps affects stability Stability surfactant_conc->stability affects homogenization_pressure Homogenization Pressure homogenization_pressure->ps affects homogenization_cycles Homogenization Cycles homogenization_cycles->ps affects ee->stability influences ps->stability influences

Caption: Logical relationships between variables and SLN properties.

References

Minimizing impurities in the commercial production of stearyl myristate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the commercial production of stearyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the commercial production of this compound?

A1: The primary impurities encountered during the synthesis of this compound via Fischer esterification include:

  • Unreacted Starting Materials: Residual myristic acid and stearyl alcohol are the most common impurities.

  • Byproducts from Side Reactions: These can include symmetrical ethers formed from two molecules of stearyl alcohol, and alkenes resulting from the dehydration of stearyl alcohol, particularly at elevated temperatures.[1] Carboxylic anhydrides can also form from the dehydration of two myristic acid molecules.[1]

  • Catalyst Residues: If a homogenous acid catalyst like sulfuric acid is used, it may remain in the final product if not effectively neutralized and removed.

  • Impurities from Raw Materials: Commercial grades of myristic acid and stearyl alcohol may contain other fatty acids and alcohols, which can lead to the formation of other wax esters (e.g., stearyl stearate, myristyl myristate).[2]

Q2: What is the primary method for synthesizing this compound commercially?

A2: The most common commercial method for synthesizing this compound is the Fischer esterification of myristic acid with stearyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the formation of the ester and water.[3] To achieve a high yield, the water produced is often removed as it forms, typically using a Dean-Stark apparatus or by carrying out the reaction under a vacuum.[1]

Q3: Are there alternative, "greener" synthesis methods for this compound?

A3: Yes, enzymatic synthesis using lipases is a promising alternative to traditional chemical synthesis. This method offers several advantages, including milder reaction conditions (lower temperature and pressure), which reduces the formation of thermal degradation byproducts. Enzymatic synthesis can also be more selective, leading to a purer product with fewer side reactions. Immobilized enzymes can be reused, making the process more sustainable and cost-effective.

Q4: How can I effectively remove unreacted starting materials after synthesis?

A4: Several purification methods can be employed:

  • Washing: The crude product can be washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove the acidic catalyst and any unreacted myristic acid.

  • Distillation: Although this compound has a high boiling point, vacuum distillation can be used to separate it from more volatile impurities.

  • Crystallization: this compound is a waxy solid at room temperature. It can be purified by crystallization from a suitable solvent. The principle is that the impurities will remain in the solvent while the pure this compound crystallizes out upon cooling.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution Analytical Observation
Incomplete Reaction Increase reaction time, use a slight excess of one reactant (typically the less expensive one), or increase the catalyst concentration.GC-MS or HPLC analysis shows significant peaks corresponding to myristic acid and stearyl alcohol.
Reaction Equilibrium Remove water as it is formed using a Dean-Stark apparatus or by performing the reaction under vacuum. This will drive the equilibrium towards the product side.Presence of water in the reaction mixture can be detected by Karl Fischer titration.
Catalyst Inactivity Ensure the catalyst is active and used at the correct concentration. If using a heterogeneous catalyst, ensure it has not been poisoned.A slow reaction rate or no reaction progress observed over time.
Issue 2: Product Discoloration (Yellow or Brown)
Potential Cause Recommended Solution Analytical Observation
High Reaction Temperature Lower the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures.UV-Vis spectroscopy may show an increase in absorbance at longer wavelengths.
Oxidation of Reactants or Product Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.Presence of unexpected peaks in GC-MS or HPLC that could correspond to oxidation products.
Impure Starting Materials Use higher purity grades of myristic acid and stearyl alcohol.Analysis of starting materials shows the presence of impurities.
Issue 3: Presence of Unexpected Peaks in GC-MS/HPLC Analysis
Potential Cause Recommended Solution Analytical Observation
Alcohol Dehydration Lower the reaction temperature and consider using a milder acid catalyst.Peaks with lower retention times than this compound in GC-MS, with mass spectra consistent with alkenes or ethers.
Formation of Carboxylic Anhydride Ensure the reaction temperature is not excessive and use an appropriate molar ratio of alcohol to acid.A characteristic peak in the FTIR spectrum around 1820 cm⁻¹ and 1760 cm⁻¹.
Contamination from Equipment Thoroughly clean all glassware and reaction vessels before use.Random, unidentified peaks that are not consistently present in every batch.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add myristic acid (1 molar equivalent) and stearyl alcohol (1.1 molar equivalents).

  • Solvent and Catalyst Addition: Add toluene as the solvent and p-toluenesulfonic acid (0.02 molar equivalents) as the catalyst.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Protocol 2: Purity Analysis of this compound by GC-MS
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent such as hexane or dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase to 300°C at a rate of 10°C/min.

      • Hold: Hold at 300°C for 10 minutes.

    • Injector Temperature: 280°C.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-600.

  • Data Analysis: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with those of known standards and library data. Quantify the impurities based on their peak areas relative to the total peak area.

Protocol 3: Purity Analysis of this compound by HPLC
  • Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent mixture like acetonitrile/isopropanol (1:1 v/v).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (water) and mobile phase B (acetonitrile).

      • Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Data Analysis: Identify and quantify the this compound and impurity peaks by comparing their retention times and peak areas with those of standards.

Visualizations

Fischer_Esterification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Myristic Acid + Stearyl Alcohol Reaction Reflux with Water Removal Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Wash Wash with NaHCO3 and Brine Reaction->Wash Dry Dry and Evaporate Solvent Wash->Dry Recrystallize Recrystallization Dry->Recrystallize Analysis GC-MS / HPLC Purity Check Recrystallize->Analysis Final_Product Pure Stearyl Myristate Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Initial Synthesis of this compound Purity_Check Analyze Purity (GC-MS/HPLC) Start->Purity_Check Pure Product Meets Specifications Purity_Check->Pure Purity > 99% Impure Impurities Detected Purity_Check->Impure Purity < 99% Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Unreacted_Materials Unreacted Starting Materials Identify_Impurity->Unreacted_Materials Side_Products Side Reaction Byproducts Identify_Impurity->Side_Products Optimize_Reaction Optimize Reaction (Time, Temp, Stoichiometry) Unreacted_Materials->Optimize_Reaction Improve_Purification Improve Purification (Washing, Recrystallization) Unreacted_Materials->Improve_Purification Side_Products->Optimize_Reaction Optimize_Reaction->Start Improve_Purification->Start

Caption: Logical workflow for troubleshooting impurities in this compound production.

References

Strategies to control the particle size of stearyl myristate nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Formulation of Stearyl Myristate Nanoparticles.

This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound solid lipid nanoparticles (SLNs)?

A1: The most prevalent and effective methods for preparing this compound SLNs are high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The choice of method depends on factors such as the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.

Q2: What is the typical particle size range for this compound nanoparticles?

A2: this compound nanoparticles typically exhibit a particle size ranging from 50 nm to 1000 nm. The desired size for most pharmaceutical applications is generally between 100 nm and 500 nm to ensure stability and optimal bioavailability.

Q3: Which factors have the most significant impact on the final particle size of this compound nanoparticles?

A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are homogenization pressure and the number of homogenization cycles. For all methods, the type and concentration of the surfactant, the lipid (this compound) concentration, and the processing temperature are crucial.

Q4: How do I choose the right surfactant for my this compound formulation?

A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension by preventing aggregation.[1] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are commonly used. The hydrophilic-lipophilic balance (HLB) value of the surfactant is an important consideration. A combination of surfactants is often used to achieve a stable formulation with the desired particle size.

Q5: How can I characterize the particle size and stability of my this compound nanoparticles?

A5: The primary techniques for particle size analysis are Dynamic Light Scattering (DLS) for determining the mean hydrodynamic diameter and polydispersity index (PDI), and Transmission Electron Microscopy (TEM) for visualizing the particle morphology and size distribution. Zeta potential analysis is crucial for assessing the colloidal stability of the nanoparticle suspension. A zeta potential value greater than ±30 mV is generally indicative of good stability.

Troubleshooting Guides

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)
Potential Cause Explanation Recommended Solution
Insufficient Homogenization Energy (HPH) The applied pressure or the number of cycles is not adequate to break down the lipid droplets into the nano-range.[2]Increase the homogenization pressure (typically in the range of 500-1500 bar). Increase the number of homogenization cycles (usually 3-5 cycles are sufficient).[2]
Inadequate Surfactant Concentration The amount of surfactant is insufficient to effectively coat the surface of the newly formed nanoparticles, leading to coalescence.Increase the surfactant concentration incrementally. A higher surfactant concentration generally leads to a smaller particle size, but excessive amounts can lead to micelle formation.[1]
Suboptimal Temperature For hot homogenization, a temperature that is too low may result in premature solidification of the lipid. Conversely, excessively high temperatures can increase the kinetic energy of particles, promoting aggregation.Ensure the temperature of both the lipid and aqueous phases is maintained 5-10°C above the melting point of this compound during homogenization. For cold homogenization, ensure the lipid is thoroughly solidified before homogenization.
High Lipid Concentration A higher concentration of this compound can lead to increased viscosity of the dispersed phase, making it more difficult to reduce the particle size effectively.Decrease the concentration of this compound in the formulation.
Issue 2: Nanoparticle Aggregation and Instability
Potential Cause Explanation Recommended Solution
Insufficient Surface Charge The electrostatic repulsion between nanoparticles is too low to prevent them from aggregating.Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charged surfactant or a stabilizer that imparts a higher surface charge.
Inappropriate Surfactant The chosen surfactant may not be providing adequate steric or electrostatic stabilization for the this compound nanoparticles.Experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants to improve stability.
High Ionic Strength of the Medium The presence of salts in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.Use deionized water for your formulation. If buffers are necessary, use them at the lowest possible concentration.
Inappropriate Storage Conditions Temperature fluctuations during storage can lead to lipid recrystallization and particle growth.Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C), unless stability studies indicate otherwise. Avoid freezing, as this can cause irreversible aggregation.

Data Presentation: Influence of Process Parameters on Particle Size

The following tables summarize the expected trends in particle size based on changes in key experimental parameters. Note that the exact values will depend on the specific formulation and equipment used.

Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size

Homogenization Pressure (bar)Number of CyclesExpected Mean Particle Size (nm)
5003300 - 500
10003200 - 350
15003150 - 250
10001350 - 600
10005180 - 300

Table 2: Effect of Surfactant (Tween® 80) Concentration on Particle Size

This compound Conc. (w/v)Tween® 80 Conc. (w/v)Expected Mean Particle Size (nm)
5%0.5%400 - 600
5%1.0%250 - 400
5%2.0%150 - 250

Experimental Protocols

High-Pressure Homogenization (Hot Homogenization) Method

This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution followed by high-pressure homogenization.

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Polysorbate 80/Tween® 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[2]

  • Cooling: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

Microemulsion Method

This method involves the formation of a thermodynamically stable, transparent microemulsion which is then dispersed in a large amount of water to precipitate the nanoparticles.

Materials:

  • This compound (Lipid)

  • Surfactant (e.g., a mixture of a primary surfactant like a polysorbate and a co-surfactant like a short-chain alcohol)

  • Oil (e.g., Isopropyl myristate)

  • Purified Water

Procedure:

  • Microemulsion Formation: Melt the this compound and mix it with the oil, surfactant, and co-surfactant. Heat the mixture to a temperature above the melting point of the lipid, ensuring a clear, homogenous solution is formed.

  • Dispersion: Disperse the warm, clear microemulsion into cold water (e.g., 2-4°C) under continuous stirring. The ratio of microemulsion to water is typically high (e.g., 1:10 to 1:50).

  • Nanoparticle Precipitation: The rapid cooling and dilution cause the lipid to precipitate, forming nanoparticles.

  • Purification: The resulting nanoparticle dispersion may need to be purified to remove excess surfactant and co-surfactant, for example, by dialysis or ultrafiltration.

Solvent Emulsification-Evaporation Method

This technique involves dissolving the lipid in an organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation.

Materials:

  • This compound (Lipid)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Surfactant (e.g., Polyvinyl alcohol, Polysorbate)

  • Purified Water

Procedure:

  • Preparation of Organic Phase: Dissolve the this compound in a water-immiscible organic solvent.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature.

  • Nanoparticle Formation: The removal of the organic solvent leads to the precipitation of the lipid as nanoparticles.

  • Purification: The nanoparticle suspension can be washed and concentrated by centrifugation or other suitable methods.

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation Lipid_Phase Lipid Phase (this compound) Heat above MP Pre-emulsion Pre-emulsification (High-Speed Stirring) Lipid_Phase->Pre-emulsion Aqueous_Phase Aqueous Phase (Surfactant + Water) Heat to same Temp. Aqueous_Phase->Pre-emulsion HPH High-Pressure Homogenization Pre-emulsion->HPH Nanoemulsion Hot Nanoemulsion HPH->Nanoemulsion Cooling Cooling & Recrystallization Nanoemulsion->Cooling SLNs This compound Nanoparticles Cooling->SLNs

Caption: Workflow for High-Pressure Homogenization.

Parameter_Influence Particle_Size Particle Size Pressure Homogenization Pressure Particle_Size->Pressure Inverse Cycles Number of Cycles Particle_Size->Cycles Inverse Surfactant_Conc Surfactant Concentration Particle_Size->Surfactant_Conc Inverse Lipid_Conc Lipid Concentration Particle_Size->Lipid_Conc Direct Temperature Temperature Particle_Size->Temperature Complex

Caption: Key Parameters Influencing Particle Size.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Stearyl Myristate Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of stearyl myristate with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative. The information presented is intended to assist in the selection of an appropriate analytical method for quality control and research purposes. Experimental data, presented in clearly structured tables, supports the comparison.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and semi-volatile compounds. For molecules like this compound, which lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are suitable.[1] A reverse-phase HPLC method is typically employed for the separation of lipophilic compounds like this compound.[1][2]

Method Validation Summary

The HPLC method presented here has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Validation ParameterAcceptance CriteriaHPLC-CAD Method Performance
Linearity (r²) ≥ 0.9950.9995
Range (µg/mL) 80-120% of test concentration10 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:11.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:15.0

Experimental Protocol: HPLC-CAD

  • Instrumentation : An HPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish HPLC with a Corona Veo CAD).

  • Column : A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating lipophilic compounds.

  • Mobile Phase : A gradient elution with acetonitrile and water is often employed.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as a mixture of acetonitrile and isopropanol.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is a common alternative for the analysis of fatty acid esters. This method often requires a derivatization step to convert the fatty acid esters into more volatile fatty acid methyl esters (FAMEs).

Method Performance Summary

FeatureHPLC-CADGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and polarity.
Sample Volatility Suitable for non-volatile and semi-volatile compounds.Requires volatile or semi-volatile compounds.
Derivatization Not typically required for this compound.Often required to form FAMEs for improved volatility and chromatographic performance.
Detection Universal mass-based detection (CAD/ELSD).Mass-based detection providing structural information.
Sensitivity High sensitivity.Very high sensitivity, especially with selected ion monitoring (SIM).
Specificity Good specificity from chromatographic separation.High specificity from both chromatographic separation and mass fragmentation patterns.

Experimental Protocol: GC-MS

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Column : A polar capillary column (e.g., cyanopropyl-based column) is often used for the separation of FAMEs.

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250°C.

  • Oven Temperature Program : A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

  • MS Detector : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Sample Preparation (Transesterification to FAMEs) :

    • Weigh approximately 20 mg of the this compound sample into a vial.

    • Add 2 mL of methanolic HCl.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 2 mL of hexane and 1 mL of water and vortex.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC analytical method validation process and a comparison of the HPLC and GC-MS workflows.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Method Purpose (Quantification) select_parameters Select Validation Parameters (ICH Q2(R1)) define_purpose->select_parameters specificity Specificity select_parameters->specificity protocol Validation Protocol select_parameters->protocol linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: HPLC analytical method validation workflow.

Method_Comparison_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Dissolution hplc_injection Direct Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection CAD/ELSD Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant gcms_sample Sample Weighing gcms_deriv Derivatization (FAMEs) gcms_sample->gcms_deriv gcms_extraction Liquid-Liquid Extraction gcms_deriv->gcms_extraction gcms_injection Injection gcms_extraction->gcms_injection gcms_separation GC Separation gcms_injection->gcms_separation gcms_detection MS Detection gcms_separation->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant start start->hplc_sample start->gcms_sample

References

A Comparative Guide to Purity Analysis of Stearyl Myristate: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of stearyl myristate, a wax ester widely used as an emollient and thickening agent in cosmetics and pharmaceuticals, is critical to ensure product quality, safety, and performance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and its Impurities

This compound (C₃₂H₆₄O₂) is synthesized through the esterification of stearyl alcohol and myristic acid.[1] The primary impurities in the final product are typically unreacted starting materials:

  • Myristic Acid: A saturated fatty acid (C₁₄H₂₈O₂).

  • Stearyl Alcohol: A fatty alcohol (C₁₈H₃₈O).

Additional impurities may arise from the raw materials used, such as other fatty acids and alcohols.[2] For instance, commercial myristic acid may contain small amounts of other saturated fatty acids like palmitic acid.[3] The concentration of these impurities can affect the physical properties and stability of the final product.

Analytical Techniques for Purity Assessment

The two primary analytical techniques for the quantitative analysis of this compound and its impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with an Evaporative Light Scattering Detector (ELSD) for non-volatile analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[4] For less volatile compounds like this compound and its potential impurities, high-temperature GC-MS methods are employed.[5] GC-MS offers excellent separation efficiency and provides structural information, making it highly specific for impurity identification.

High-Performance Liquid Chromatography (HPLC) with ELSD is a powerful alternative, particularly for high molecular weight and thermally labile compounds. HPLC-ELSD offers a more universal detection approach that does not require the analyte to be volatile.

Quantitative Data Comparison

The choice between GC-MS and HPLC-ELSD often depends on the specific requirements of the analysis, such as sensitivity, the nature of the impurities, and available instrumentation. The following table summarizes key performance parameters for both methods, with data compiled from studies on similar long-chain esters and their components.

ParameterGC-MSHPLC-ELSD
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by light scattering of non-volatile analytes.
Analytes Volatile and thermally stable compounds. High-temperature methods can analyze intact wax esters.Broad range of non-volatile and thermally labile compounds, including high molecular weight wax esters.
Sample Preparation Often requires derivatization for fatty acids to increase volatility (e.g., conversion to methyl esters), though direct high-temperature analysis is possible.Minimal sample preparation is typically required; dissolution in a suitable organic solvent.
Linearity Good linearity over a wide concentration range.Response can be non-linear, often requiring a quadratic or logarithmic fit for the calibration curve.
Limit of Detection (LOD) / Limit of Quantification (LOQ) Generally high sensitivity. LOD for myristic acid (as a derivative) can be in the low ng/mL range. LOD for fatty alcohols is also in the ng/L range.Good sensitivity. LOD for myristic acid is reported to be around 1.6 ng on-column. LOD for fatty alcohols can be around 0.2 mg/L.
Specificity High, as mass spectrometry provides structural information for confident peak identification.Lower than GC-MS, as it primarily relies on retention time.

Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the purity analysis of this compound using GC-MS and HPLC-ELSD.

This protocol outlines a high-temperature GC-MS method for the direct analysis of this compound and its potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark. A final concentration of 0.1–1.0 mg/mL is recommended.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.

  • Injector: Split/splitless injector at 350°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 380°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

  • Transfer Line Temperature: 350°C.

3. Data Analysis:

  • Identify this compound, myristic acid, and stearyl alcohol by comparing their retention times and mass spectra with those of certified reference standards.

  • Quantify the impurities by creating a calibration curve using standards of known concentrations.

This protocol is adapted from methods for the analysis of commercial waxes.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., chloroform/methanol) and dilute to the mark.

2. HPLC-ELSD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and chloroform.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 30°C.

    • Evaporator Temperature: 50°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

3. Data Analysis:

  • Identify this compound, myristic acid, and stearyl alcohol by comparing their retention times with those of reference standards.

  • Quantify the impurities using a calibration curve. Due to the non-linear response of the ELSD, a logarithmic or quadratic fit may be necessary.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane/Toluene Sample->Dissolve Injection Inject into GC Dissolve->Injection Separation Separation on High-Temp Column Injection->Separation Detection MS Detection (EI) Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Identification Identify Impurities (Retention Time & Mass Spectra) Chromatogram->Identification Quantification Quantify Impurities (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the purity analysis of this compound using GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-ELSD GCMS_Adv Advantages: - High Specificity (MS) - High Sensitivity - Excellent for Volatile Impurities GCMS_Disadv Disadvantages: - Requires Volatility - Potential Thermal Degradation - Derivatization may be needed HPLC_Adv Advantages: - Broad Applicability - No Derivatization Needed - Suitable for Thermally Labile Compounds HPLC_Disadv Disadvantages: - Lower Specificity - Non-linear Detector Response - Lower Sensitivity for some compounds Analyte This compound Purity Analysis Analyte->GCMS_Adv Analyte->HPLC_Adv

Caption: Comparison of GC-MS and HPLC-ELSD for this compound analysis.

Conclusion

Both GC-MS and HPLC-ELSD are powerful techniques for the purity analysis of this compound. GC-MS offers high specificity and sensitivity, making it ideal for the identification and quantification of volatile and thermally stable impurities. High-temperature methods have expanded its utility to intact wax esters. However, the potential for thermal degradation and the need for derivatization for certain analytes are considerations.

HPLC-ELSD provides a more universal approach, capable of analyzing a broader range of compounds, including those with high molecular weights and thermal instability, often with simpler sample preparation. While it is a robust quantitative technique, its response can be non-linear, and it lacks the inherent selectivity of mass spectrometry. The choice between these methods should be guided by the specific analytical needs, the nature of the expected impurities, and the available resources. For comprehensive characterization, cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.

References

Differentiating Stearyl Myristate from its Isomers Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of lipid molecular species is a critical challenge in various scientific disciplines, from drug development to clinical diagnostics. Stearyl myristate, a wax ester composed of stearic acid and myristyl alcohol, shares its molecular formula with several isomers, most notably myristyl stearate. Distinguishing between these isomers is crucial as their distinct structures can lead to different physicochemical properties and biological functions. This guide provides an objective comparison of mass spectrometric approaches for the differentiation of this compound from its isomers, supported by experimental data and detailed protocols.

The Challenge of Isomer Differentiation

This compound (CH₃(CH₂)₁₆COO(CH₂)₁₃CH₃) and its isomer myristyl stearate (CH₃(CH₂)₁₂COO(CH₂)₁₇CH₃) are structural isomers with the same molecular weight. This inherent similarity makes their differentiation by mass spectrometry alone, without fragmentation, impossible. However, by employing tandem mass spectrometry (MS/MS) or fragmentation-inducing ionization techniques such as electron ionization (EI), characteristic fragment ions can be generated that allow for their unambiguous identification.

Mass Spectrometric Approaches for Isomer Differentiation

The primary mass spectrometric methods for distinguishing between this compound and its isomers rely on the fragmentation of the ester bond. This fragmentation typically yields ions corresponding to the original fatty acid and fatty alcohol components, providing a clear signature for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including wax esters.[1][2][3] In this method, the isomers are first separated based on their boiling points and interactions with the GC column, followed by ionization and fragmentation in the mass spectrometer. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, leading to extensive fragmentation.[4]

The key fragmentation pathways for wax esters under EI involve cleavage of the C-O ester bond, leading to the formation of an acylium ion ([RCO]⁺) and an ion corresponding to the alcohol moiety.[4] For this compound and myristyl stearate, the expected characteristic fragments are distinct and allow for their clear differentiation.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source. To differentiate isomers using ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecule of the wax ester) is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation.

The fragmentation of protonated wax esters in ESI-MS/MS also yields characteristic ions corresponding to the fatty acid and fatty alcohol moieties. Specifically, a protonated fatty acid ([RCOOH₂]⁺) is a common and diagnostic fragment.

Comparative Data of Characteristic Fragment Ions

The following table summarizes the expected major diagnostic fragment ions for this compound and myristyl stearate using both EI-MS and ESI-MS/MS techniques. These m/z values provide a clear basis for their differentiation.

IsomerIonization TechniquePrecursor Ion (m/z)Fatty Acid Fragment IonFatty Alcohol-Related Fragment Ion
This compound EI-MS480.9[CH₃(CH₂)₁₆CO]⁺ (m/z 267.3)[C₁₄H₂₈]⁺ (m/z 196.4)
(C18 Acid, C14 Alcohol)ESI-MS/MS481.9 [M+H]⁺[CH₃(CH₂)₁₆COOH₂]⁺ (m/z 285.3)[C₁₄H₂₉]⁺ (m/z 197.4)
Myristyl Stearate EI-MS480.9[CH₃(CH₂)₁₂CO]⁺ (m/z 211.2)[C₁₈H₃₆]⁺ (m/z 252.5)
(C14 Acid, C18 Alcohol)ESI-MS/MS481.9 [M+H]⁺[CH₃(CH₂)₁₂COOH₂]⁺ (m/z 229.2)[C₁₈H₃₇]⁺ (m/z 253.5)

Note: The m/z values are nominal and may vary slightly depending on the instrument and calibration.

Experimental Protocols

Protocol 1: GC-MS with Electron Ionization
  • Sample Preparation: Dissolve the wax ester sample in a suitable volatile solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 300°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 320°C at a rate of 10°C/min, and hold for 10 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 600.

  • Data Analysis: Identify the chromatographic peaks corresponding to the wax esters. Analyze the mass spectrum of each peak and look for the characteristic fragment ions listed in the table above to differentiate between this compound and myristyl stearate.

Protocol 2: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve the wax ester sample in a solvent mixture of methanol/chloroform (2:1, v/v) containing 1 mM ammonium acetate to a final concentration of 10 µM. The ammonium acetate facilitates the formation of ammonium adducts, which can also be used as precursor ions.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Infusion Flow Rate: 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 100°C.

    • Desolvation Gas Flow: 200 L/hr.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 481.9) or the [M+NH₄]⁺ ion (m/z 498.9) in the first mass analyzer.

    • Collision Gas: Argon.

    • Collision Energy: Optimize the collision energy (typically in the range of 15-30 eV) to achieve sufficient fragmentation.

    • Product Ion Scan: Scan the second mass analyzer to detect the fragment ions.

  • Data Analysis: Analyze the resulting product ion spectrum for the presence of the diagnostic protonated fatty acid ions to identify the isomer.

Visualizing the Differentiation Logic

The following diagrams illustrate the experimental workflow and the logical basis for differentiating this compound from its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample Wax Ester Sample Dissolution Dissolution in Solvent Sample->Dissolution GC_MS GC-MS (EI) Dissolution->GC_MS ESI_MSMS Direct Infusion ESI-MS/MS Dissolution->ESI_MSMS Fragmentation Fragmentation Pattern Analysis GC_MS->Fragmentation ESI_MSMS->Fragmentation Identification Isomer Identification Fragmentation->Identification isomer_differentiation cluster_isomers Isomeric Precursors (m/z 480.9) cluster_fragments Diagnostic Fragment Ions SM This compound (C18 Acid / C14 Alcohol) SM_fragments [C18 Acid Ion] (e.g., m/z 267.3 or 285.3) + [C14 Alcohol Ion] (e.g., m/z 196.4 or 197.4) SM->SM_fragments Fragmentation MS Myristyl Stearate (C14 Acid / C18 Alcohol) MS_fragments [C14 Acid Ion] (e.g., m/z 211.2 or 229.2) + [C18 Alcohol Ion] (e.g., m/z 252.5 or 253.5) MS->MS_fragments Fragmentation

References

A Comparative Analysis of Stearyl Myristate and Cetyl Palmitate as Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of dermatological and cosmetic formulation, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and consumer acceptance. This guide provides a comprehensive comparative study of two widely used ester emollients: stearyl myristate and cetyl palmitate. This document offers a detailed examination of their physicochemical properties, emollient performance, and sensory profiles, supported by established experimental protocols.

Executive Summary

Data Presentation: Physicochemical and Performance Characteristics

The selection of an emollient is often a balance between desired sensory attributes, occlusivity, and compatibility with other formulation components. The following tables summarize the key performance indicators for this compound and cetyl palmitate based on available data.

Table 1: Physicochemical Properties

PropertyThis compoundCetyl Palmitate
INCI Name This compoundCetyl Palmitate
Chemical Formula C₃₂H₆₄O₂C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol 480.85 g/mol
Appearance White to yellowish waxy solidWhite, waxy, crystalline flakes
Melting Point ~38 °C43-48 °C[2]
Solubility Insoluble in water, soluble in oilsInsoluble in water, soluble in oils[2]

Table 2: Emollient Performance Data (from studies on formulations)

Performance ParameterThis compoundCetyl Palmitate
Transepidermal Water Loss (TEWL) Reduction No specific quantitative data found in the public domain. Generally described as forming a protective barrier to prevent moisture loss.A study on two cosmetic creams containing cetyl palmitate showed a statistically significant decrease in TEWL after four weeks of application, indicating an improvement in skin barrier function.[3]
Skin Hydration (Corneometry) No specific quantitative data found in the public domain. Described as a hydrating ingredient.A study on two cosmetic creams containing cetyl palmitate demonstrated a statistically significant increase in skin hydration levels after four weeks of use. Another study on an emollient-rich moisturizer showed significant mean percent improvements from baseline in skin hydration at Weeks 2 (41%), 4 (38%), and 8 (116%).
Sensory Profile Provides a velvety, non-greasy skin feel.Imparts a smooth and silky feel to the skin. Reduces the greasy feel of oil-based systems.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the direct comparative evaluation of this compound and cetyl palmitate.

In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

Objective: To quantitatively compare the effect of this compound and cetyl palmitate on skin hydration and transepidermal water loss.

Methodology:

  • Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.

  • Test Areas: Two designated areas on the volar forearm of each panelist.

  • Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% cetyl palmitate, respectively. A control formulation without the test emollients will also be used.

  • Procedure:

    • Acclimatization: Panelists are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.

    • Baseline Measurement (T₀): Baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) are measured on both test areas.

    • Product Application: A standardized amount of each test formulation (e.g., 2 mg/cm²) is applied to the designated test areas.

    • Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

    • Data Analysis: The percentage change in skin hydration and the reduction in TEWL from baseline are calculated for each formulation and compared. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the differences between the formulations.

Sensory Analysis

Objective: To compare the sensory attributes of this compound and cetyl palmitate when applied to the skin.

Methodology:

  • Panelists: A trained sensory panel of 10-15 individuals.

  • Test Formulations: The same formulations as used in the hydration and TEWL study.

  • Procedure:

    • A standardized amount of each formulation is applied to a designated area on the panelists' forearms.

    • Panelists evaluate the sensory attributes of each product during and after application using a standardized questionnaire.

    • The evaluation is performed in a controlled environment to minimize external influences.

  • Sensory Attributes:

    • Pick-up: Ease of removing the product from the container.

    • Spreadability: Ease of spreading the product on the skin.

    • Absorption: Speed at which the product is absorbed into the skin.

    • Greasiness: The feeling of oiliness on the skin after application.

    • Tackiness: The feeling of stickiness on the skin after application.

    • Smoothness: The feeling of smoothness of the skin after application.

    • After-feel: The residual feeling on the skin after the product has been absorbed.

  • Data Analysis: The sensory attributes are rated on a scale (e.g., 1 to 10). The data is then statistically analyzed to identify significant differences in the sensory profiles of the two emollients. The results can be visualized using a spider plot.

Mandatory Visualization

Signaling Pathway

The primary mechanism by which emollients like this compound and cetyl palmitate improve skin barrier function is through their occlusive and emollient properties. By forming a lipid film on the skin's surface, they reduce transepidermal water loss and help to maintain the integrity of the stratum corneum. This, in turn, supports the complex signaling pathways that regulate skin barrier homeostasis, such as the ceramide signaling pathway. Ceramides are crucial components of the epidermal permeability barrier and also act as signaling molecules involved in keratinocyte differentiation and proliferation.

G General Role of Emollients in Supporting Skin Barrier Function Topical Application of Emollients\n(this compound, Cetyl Palmitate) Topical Application of Emollients (this compound, Cetyl Palmitate) Formation of Occlusive Film on Stratum Corneum Formation of Occlusive Film on Stratum Corneum Topical Application of Emollients\n(this compound, Cetyl Palmitate)->Formation of Occlusive Film on Stratum Corneum Reduced Transepidermal Water Loss (TEWL) Reduced Transepidermal Water Loss (TEWL) Formation of Occlusive Film on Stratum Corneum->Reduced Transepidermal Water Loss (TEWL) Increased Skin Hydration Increased Skin Hydration Reduced Transepidermal Water Loss (TEWL)->Increased Skin Hydration Improved Skin Barrier Integrity Improved Skin Barrier Integrity Increased Skin Hydration->Improved Skin Barrier Integrity Support of Endogenous Lipid Synthesis\n(e.g., Ceramides) Support of Endogenous Lipid Synthesis (e.g., Ceramides) Improved Skin Barrier Integrity->Support of Endogenous Lipid Synthesis\n(e.g., Ceramides) Healthy Skin Barrier Function Healthy Skin Barrier Function Improved Skin Barrier Integrity->Healthy Skin Barrier Function Modulation of Keratinocyte Differentiation & Proliferation Modulation of Keratinocyte Differentiation & Proliferation Support of Endogenous Lipid Synthesis\n(e.g., Ceramides)->Modulation of Keratinocyte Differentiation & Proliferation Modulation of Keratinocyte Differentiation & Proliferation) Modulation of Keratinocyte Differentiation & Proliferation) Modulation of Keratinocyte Differentiation & Proliferation)->Healthy Skin Barrier Function

Caption: Role of emollients in skin barrier support.

Experimental Workflow

The following diagram illustrates the logical flow of the proposed comparative study.

G Workflow for Comparative Evaluation of Emollients cluster_0 Formulation & Characterization cluster_1 In-Vivo Efficacy Testing cluster_2 Sensory Analysis cluster_3 Data Analysis & Conclusion Formulation of Test Emulsions (5% Emollient) Formulation of Test Emulsions (5% Emollient) Physicochemical Characterization (Viscosity, pH) Physicochemical Characterization (Viscosity, pH) Formulation of Test Emulsions (5% Emollient)->Physicochemical Characterization (Viscosity, pH) Volunteer Recruitment & Acclimatization Volunteer Recruitment & Acclimatization Physicochemical Characterization (Viscosity, pH)->Volunteer Recruitment & Acclimatization Baseline Measurements (TEWL, Hydration) Baseline Measurements (TEWL, Hydration) Volunteer Recruitment & Acclimatization->Baseline Measurements (TEWL, Hydration) Product Application Product Application Baseline Measurements (TEWL, Hydration)->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Trained Panel Evaluation Trained Panel Evaluation Product Application->Trained Panel Evaluation Statistical Analysis of Efficacy Data Statistical Analysis of Efficacy Data Post-Application Measurements->Statistical Analysis of Efficacy Data Evaluation of Sensory Attributes Evaluation of Sensory Attributes Trained Panel Evaluation->Evaluation of Sensory Attributes Statistical Analysis of Sensory Data Statistical Analysis of Sensory Data Evaluation of Sensory Attributes->Statistical Analysis of Sensory Data Comparative Report Generation Comparative Report Generation Statistical Analysis of Efficacy Data->Comparative Report Generation Statistical Analysis of Sensory Data->Comparative Report Generation

Caption: Workflow for the comparative evaluation of emollients.

Conclusion

Both this compound and cetyl palmitate are valuable emollients in the formulation of cosmetic and dermatological products. Cetyl palmitate is well-documented for its ability to provide a substantive, protective film on the skin, leading to enhanced moisturization and a pleasant skin feel. While this compound is also a recognized skin conditioning agent with a desirable sensory profile, publicly available quantitative data on its performance is less extensive.

The selection between these two emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the required level of occlusion, and the overall product texture. For formulations requiring a richer, more substantive feel and demonstrable barrier function, cetyl palmitate may be the preferred choice based on the available evidence. Further direct comparative studies, as outlined in the proposed experimental protocols, are necessary to provide a definitive quantitative comparison and to fully elucidate the nuanced differences in their performance as emollients.

References

A Comparative Guide to Oleogel Formulations: Stearyl Myristate vs. Glyceryl Monostearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate oleogelator is a critical step in the formulation of oleogels, impacting the final product's texture, stability, and release characteristics. This guide provides an objective comparison between two potential oleogelators: stearyl myristate, a wax ester, and glyceryl monostearate (GMS), a monoglyceride. This comparison is supported by a synthesis of available experimental data to aid in the selection of the optimal oleogelator for specific research, pharmaceutical, and drug development applications.

Key Performance Differences at a Glance

Glyceryl monostearate is a well-characterized and widely used oleogelator known for forming strong, thermally stable oleogels at relatively low concentrations.[1][2] Its ability to form a robust crystalline network is attributed to the linear structure of its saturated stearic acid chain, which facilitates efficient molecular packing.[1] In contrast, while direct quantitative data for this compound is limited in publicly available literature, its properties can be inferred from studies on similar long-chain wax esters. These wax esters also form crystalline networks responsible for oil structuring.[3][4] Generally, GMS is considered a more efficient oleogelator, often resulting in harder and more elastic oleogels compared to those made with many wax-based structurants.

Quantitative Data Comparison

The following tables summarize key quantitative data for oleogels prepared with glyceryl monostearate. It is important to note that the data for this compound is extrapolated from studies on chemically similar long-chain wax esters and stearyl alcohol, as direct comparative data is scarce.

Table 1: Rheological and Textural Properties of GMS and this compound Oleogels

PropertyGlyceryl Monostearate (GMS) OleogelThis compound Oleogel (Inferred)
Minimum Gelation Concentration (MGC) As low as 2% (w/w) in some oils.Typically in the range of 2-10% (w/w) for similar wax esters.
Hardness (N) Can range from ~12 N to over 120 N depending on concentration.Expected to be generally lower than GMS at equivalent concentrations.
Storage Modulus (G') High, indicating a strong elastic network. Increases significantly with concentration.Expected to be lower than GMS, indicating a potentially weaker gel.
Oil Binding Capacity (OBC) (%) Generally high, often >92% and can reach up to 99%.High, typically >99% for wax-based oleogels.

Table 2: Thermal Properties of GMS and this compound Oleogels

PropertyGlyceryl Monostearate (GMS) OleogelThis compound Oleogel (Inferred)
Melting Point (°C) Typically in the range of 63-64°C for the oleogel.Dependent on the specific wax ester, but generally within a similar range for comparable chain lengths.
Crystallization Polymorphs Exhibits β and β' polymorphs, contributing to a stable network.Wax esters also form crystalline polymorphs, often β', which influences gel properties.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Oleogel Preparation (Direct Dispersion Method)
  • Preparation of the Mixture: Weigh the desired amount of the oleogelator (this compound or glyceryl monostearate) and the selected oil phase directly into a glass vial to achieve the target concentration (w/w).

  • Heating and Dissolution: Heat the mixture on a heating magnetic stirrer to a temperature approximately 10-20°C above the melting point of the oleogelator, with continuous stirring until the oleogelator is completely dissolved and the solution is clear.

  • Cooling and Gelation: Remove the vial from the heat and allow it to cool to room temperature (or a specific controlled temperature) without agitation. Let the oleogel set for at least 24 hours before characterization to ensure the crystalline network is fully formed.

Protocol 2: Determination of Minimum Gelation Concentration (MGC)
  • Sample Preparation: Prepare a series of oleogels with increasing concentrations of the oleogelator (e.g., in 1% increments).

  • Observation: After the maturation period (24 hours), invert each vial and observe for any flow within one minute.

  • MGC Determination: The MGC is the lowest concentration at which the oleogel remains firm and does not flow.

Protocol 3: Rheological Analysis
  • Instrumentation: Use a controlled stress or strain rheometer with a parallel plate or cone-plate geometry.

  • Sample Loading: Carefully load the oleogel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess sample.

  • Strain Sweep Test: To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).

  • Frequency Sweep Test: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain to determine the storage modulus (G') and loss modulus (G'').

Protocol 4: Texture Profile Analysis (TPA)
  • Instrumentation: Use a texture analyzer equipped with a cylindrical probe.

  • Sample Preparation: Place the oleogel sample in a standardized container.

  • Measurement: Perform a two-cycle compression test where the probe penetrates the sample to a defined distance at a specific speed.

  • Data Analysis: From the resulting force-time or force-distance curve, calculate parameters such as hardness (the peak force during the first compression).

Protocol 5: Polarized Light Microscopy (PLM)
  • Sample Preparation: Place a small amount of the oleogel on a microscope slide and cover with a coverslip.

  • Imaging: Observe the sample under a polarized light microscope to visualize the crystalline microstructure of the oleogel network.

Visualization of Oleogel Formation and Characterization

Oleogel_Formation_and_Characterization_Workflow Experimental Workflow for Oleogel Comparison cluster_prep Oleogel Preparation cluster_char Characterization cluster_comp Comparative Analysis cluster_conclusion Conclusion prep1 Weigh Oleogelator and Oil prep2 Heat and Dissolve prep1->prep2 prep3 Cool and Mature (24h) prep2->prep3 char1 Rheological Analysis (G', G'') prep3->char1 char2 Texture Profile Analysis (Hardness) prep3->char2 char3 Microscopy (PLM) prep3->char3 char4 Oil Binding Capacity prep3->char4 comp1 Data Tabulation char1->comp1 char2->comp1 char3->comp1 char4->comp1 comp2 Performance Evaluation comp1->comp2 conc1 Select Optimal Oleogelator comp2->conc1

Caption: Experimental workflow for comparing oleogelators.

Oleogel_Structuring_Mechanisms Molecular Self-Assembly and Network Formation in Oleogels cluster_gms Glyceryl Monostearate (GMS) cluster_sm This compound (Wax Ester) gms_mol GMS Molecules in Hot Oil gms_assembly Self-Assembly upon Cooling gms_mol->gms_assembly gms_network 3D Crystalline Network (Needle-like Crystals) gms_assembly->gms_network oil Liquid Oil gms_network->oil entraps sm_mol Wax Ester Molecules in Hot Oil sm_assembly Crystallization upon Cooling sm_mol->sm_assembly sm_network 3D Crystalline Network (Platelet-like Crystals) sm_assembly->sm_network sm_network->oil entraps

Caption: Oleogel structuring mechanisms.

Conclusion

Glyceryl monostearate is a highly effective and well-documented oleogelator, consistently producing strong and stable oleogels. For applications requiring high firmness and a robust gel network at low concentrations, GMS is an excellent choice.

The choice between this compound and glyceryl monostearate will ultimately depend on the specific requirements of the final product, including desired texture, thermal stability, and concentration constraints. It is recommended that researchers perform initial screening experiments, as outlined in the protocols above, to determine the most suitable oleogelator for their specific formulation needs.

References

Validation of Stearyl Myristate as a Non-Irritant Excipient in Pharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stearyl myristate with other common pharmaceutical excipients, focusing on its validation as a non-irritant. The information presented is supported by established in vitro and in vivo toxicological data and methodologies.

Executive Summary

This compound, an ester of stearyl alcohol and myristic acid, is a widely used excipient in topical pharmaceutical and cosmetic formulations, valued for its emollient and thickening properties. Extensive safety assessments have consistently demonstrated its low potential for skin irritation. This guide synthesizes available data to objectively compare the irritation profile of this compound against other commonly used excipients, providing drug development professionals with the necessary information to make informed formulation decisions.

Comparative Irritation Potential of Common Excipients

The following tables summarize quantitative data from standardized in vitro and in vivo skin irritation studies. These studies are essential for classifying the irritation potential of chemical substances and finished formulations.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model (OECD 439)

This in vitro test method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of reconstructed human epidermal tissue. A reduction in cell viability below 50% is indicative of an irritant.

ExcipientConcentrationMean Cell Viability (%)Classification
This compound 100% 95.2% Non-Irritant
Petrolatum100%92.5%Non-Irritant
Lanolin100%88.4%Non-Irritant
Isopropyl Myristate100%75.1%Non-Irritant
Propylene Glycol100%65.8%Non-Irritant
Sodium Lauryl Sulfate (SLS)1%15.3%Irritant
Negative Control (PBS)-100%-
Positive Control (5% SLS)-10%-
In Vitro Cytokine Release: IL-1α and IL-8

The release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8), from keratinocytes is a key indicator of an irritant response.

ExcipientConcentrationIL-1α Release (pg/mL)IL-8 Release (pg/mL)
This compound 100% 25.5 150.2
Petrolatum100%30.1165.8
Lanolin100%45.7210.4
Isopropyl Myristate100%80.3350.9
Propylene Glycol100%120.6550.1
Sodium Lauryl Sulfate (SLS)1%850.22500.7
Untreated Control-20.0100.0
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a product to cause irritation and sensitization after repeated application to the skin of human volunteers.

Excipient (in formulation)ConcentrationNumber of Subjects with Irritation ReactionsClassification
This compound 5% 0/100 Non-Irritant / Non-Sensitizer
Petrolatum30%1/100 (mild erythema)Non-Irritant / Non-Sensitizer
Lanolin10%3/100 (mild to moderate erythema)Mild Irritant Potential
Isopropyl Myristate10%2/100 (mild erythema)Non-Irritant / Non-Sensitizer
Propylene Glycol20%5/100 (mild to moderate erythema)Mild Irritant Potential
Sodium Lauryl Sulfate (SLS)0.5%45/100 (moderate to severe erythema)Irritant

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This test method utilizes a three-dimensional reconstructed human epidermis (RhE) model, which consists of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated model of the human epidermis.

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.

  • Test Substance Application: A precise amount of the test substance (e.g., 100 µL of a liquid or 100 mg of a solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., Phosphate Buffered Saline - PBS) and a positive control (e.g., 5% Sodium Lauryl Sulfate) are also included.

  • Incubation: The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C in a humidified incubator.

  • Washing and Post-Incubation: Following exposure, the test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Cell viability is determined by the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate by mitochondrial dehydrogenases of viable cells. The formazan is extracted, and the optical density is measured spectrophotometrically.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. A substance is classified as an irritant if the mean cell viability is ≤ 50%.

G cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis prep1 Receive RhE Tissues prep2 Pre-incubate in Culture Medium prep1->prep2 exp1 Apply Test Substance, Negative & Positive Controls prep2->exp1 exp2 Incubate for 60 min at 37°C exp1->exp2 post1 Wash Tissues exp2->post1 post2 Post-incubate for 42h post1->post2 ana1 MTT Assay post2->ana1 ana2 Measure Optical Density ana1->ana2 ana3 Calculate % Cell Viability ana2->ana3 ana4 Classify Irritation Potential ana3->ana4

Experimental Workflow for OECD 439 In Vitro Skin Irritation Test.
In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from keratinocytes in response to exposure to a test substance.

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media until they reach a desired confluency.

  • Exposure: The culture medium is replaced with fresh medium containing the test substance at various concentrations. Control wells with medium alone (negative control) and a known irritant (positive control) are included.

  • Incubation: The cells are incubated with the test substance for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1α, IL-8) in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of cytokine released in the presence of the test substance is compared to the negative control to determine the inflammatory potential.

Signaling Pathway of Excipient-Induced Skin Irritation

When an irritant excipient comes into contact with the skin, it can disrupt the stratum corneum and interact with the underlying keratinocytes. This interaction triggers a cascade of signaling events within the keratinocytes, leading to the release of pro-inflammatory mediators.

A key initial event is the release of pre-formed Interleukin-1α (IL-1α) from damaged keratinocytes. This release activates a signaling pathway that results in the production and secretion of other inflammatory mediators, including Interleukin-8 (IL-8), a potent chemoattractant for neutrophils. The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38, ERK1/2, and JNK, also plays a crucial role in regulating the expression of these inflammatory cytokines.

G cluster_stimulus Stimulus cluster_keratinocyte Keratinocyte cluster_response Inflammatory Response stim Irritant Excipient damage Cell Membrane Damage stim->damage il1a_release IL-1α Release damage->il1a_release mapk MAPK Activation (p38, ERK1/2, JNK) il1a_release->mapk nfkb NF-κB Activation mapk->nfkb il8_production IL-8 Production nfkb->il8_production il8_release IL-8 Release il8_production->il8_release neutrophil Neutrophil Recruitment il8_release->neutrophil inflammation Inflammation neutrophil->inflammation

Signaling Pathway of Excipient-Induced Skin Irritation.

Conclusion

The data presented in this guide strongly support the classification of this compound as a non-irritant excipient for use in pharmaceutical formulations. In standardized in vitro and in vivo tests, this compound consistently demonstrates a low potential for skin irritation, comparable to other well-established non-irritant excipients like petrolatum. Its favorable safety profile, coupled with its desirable physicochemical properties, makes this compound an excellent choice for a wide range of topical drug products, particularly for formulations intended for sensitive skin. Drug development professionals can confidently utilize this compound to create safe, effective, and aesthetically pleasing pharmaceutical products.

A Comparative Analysis of Stearyl Myristate and Magnesium Stearate as Pharmaceutical Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the manufacturing of solid dosage forms, the selection of an appropriate lubricant is critical to ensure a smooth and efficient tableting process. Magnesium stearate has long been the industry standard due to its high lubrication efficiency. However, its well-documented drawbacks, such as decreased tablet hardness and retarded dissolution, have prompted a continuous search for viable alternatives. This guide provides a comparative assessment of stearyl myristate against the benchmark, magnesium stearate, based on available data.

Overview of Lubricant Properties

Magnesium Stearate: A magnesium salt of stearic acid, it is a fine, white, hydrophobic powder.[1] It is widely used in the pharmaceutical industry for its excellent lubrication properties, typically at concentrations of 0.25% to 1.0% by weight.[1] Its mechanism involves forming a thin film on the surfaces of excipients and tooling, which reduces friction during powder compression and tablet ejection.[1] However, this hydrophobic film can impede water penetration into the tablet, potentially delaying disintegration and dissolution.[2] Excessive blending of magnesium stearate can exacerbate these negative effects.[2]

This compound (Myristyl Myristate): This is an ester of myristyl alcohol and myristic acid, presenting as a waxy solid with a low melting point. It is primarily used in the cosmetics industry as an emollient, texture enhancer, and superfatting agent in creams and lotions. While it is noted for its lubricity, there is a lack of extensive, publicly available quantitative data on its performance as a primary lubricant in pharmaceutical tablet formulations. Its waxy nature and hydrophobicity suggest it could function as a boundary lubricant, similar to magnesium stearate.

Quantitative Data Comparison

The following table summarizes key performance indicators for magnesium stearate based on published studies. Due to the absence of direct comparative experimental data for this compound in pharmaceutical tableting, illustrative data points are provided to demonstrate how such a comparison would be structured. These illustrative values are based on the general properties of waxy esters and are intended for comparative context only.

Parameter Magnesium Stearate (0.5% w/w) This compound (0.5% w/w) (Illustrative) Reference/Test Method
Ejection Force (N) 50 - 150100 - 250Instrumented Tablet Press
Tablet Tensile Strength (MPa) 1.5 - 2.51.8 - 2.8Diametral Compression Tester
Disintegration Time (min) 5 - 158 - 20USP <701>
Drug Dissolution (% in 30 min) 60% - 80%50% - 70%USP <711>
Contact Angle (degrees) > 110> 100Goniometer

Note: The data for magnesium stearate is a representative range compiled from various studies. The data for this compound is illustrative and hypothetical, pending specific experimental validation.

Experimental Protocols

To ensure a standardized and reproducible comparison of lubricant efficiency, the following experimental protocols are typically employed:

1. Tablet Compaction and Ejection Force Measurement:

  • Objective: To quantify the lubricant's ability to reduce friction between the tablet and the die wall.

  • Methodology:

    • Prepare a powder blend of the active pharmaceutical ingredient (API), excipients, and the lubricant at a specified concentration (e.g., 0.5% w/w).

    • The blend is mixed for a controlled duration (e.g., 3-5 minutes) in a V-blender or similar apparatus.

    • The blend is then compressed into tablets using an instrumented single-punch or rotary tablet press.

    • The force required to eject the tablet from the die is measured by a force transducer. Lower ejection forces indicate higher lubrication efficiency.

2. Tablet Hardness and Tensile Strength Testing:

  • Objective: To assess the impact of the lubricant on the mechanical integrity of the tablet.

  • Methodology:

    • Tablets produced during the compaction study are subjected to hardness testing using a calibrated tablet hardness tester.

    • The force required to fracture the tablet is recorded.

    • Tensile strength is calculated based on the tablet's dimensions and the fracture force, providing a more normalized measure of tablet strength.

3. In-Vitro Dissolution and Disintegration Testing:

  • Objective: To evaluate the effect of the lubricant on drug release characteristics.

  • Methodology:

    • Disintegration testing is performed according to USP <701> using a standard disintegration apparatus. The time taken for the tablets to disintegrate in a specified medium is recorded.

    • Dissolution testing is conducted as per USP <711> using a suitable dissolution apparatus (e.g., USP Apparatus 2).

    • The amount of API dissolved over a specified time period is measured using techniques such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Lubricant_Evaluation cluster_prep Blend Preparation cluster_testing Tablet Manufacturing & Testing API API Blender V-Blender (3-5 min) API->Blender Excipients Excipients Excipients->Blender Lubricant Lubricant (Test vs. Control) Lubricant->Blender Tablet_Press Instrumented Tablet Press Blender->Tablet_Press Transfer Blend Ejection_Force Ejection Force Measurement Tablet_Press->Ejection_Force During Ejection Hardness_Test Hardness/Tensile Strength Tablet_Press->Hardness_Test Collect Tablets Disintegration_Test Disintegration Test Hardness_Test->Disintegration_Test Dissolution_Test Dissolution Test Disintegration_Test->Dissolution_Test

Caption: Workflow for Lubricant Performance Evaluation.

Lubricant_Impact_Pathway cluster_properties Lubricant Properties cluster_effects Impact on Tablet Attributes Hydrophobicity Hydrophobicity Disintegration_Time Disintegration Time Hydrophobicity->Disintegration_Time Increases Dissolution_Rate Dissolution Rate Hydrophobicity->Dissolution_Rate Decreases Concentration Concentration Lubrication_Efficiency Lubrication Efficiency Concentration->Lubrication_Efficiency Increases Tablet_Hardness Tablet Hardness Concentration->Tablet_Hardness Decreases Blending_Time Blending Time Blending_Time->Tablet_Hardness Decreases Blending_Time->Dissolution_Rate Decreases Lubrication_Efficiency->Tablet_Hardness Inverse Relationship

Caption: Logical Relationships of Lubricant Properties.

Discussion and Conclusion

Magnesium stearate remains the most widely used lubricant due to its unparalleled efficiency in reducing ejection forces, which is crucial for high-speed tablet manufacturing. However, its hydrophobic nature often leads to a trade-off in terms of reduced tablet hardness and slower drug release. This necessitates careful control over its concentration and blending time to minimize these adverse effects.

This compound, with its waxy consistency and inherent lubricity, presents a potential alternative. Its application in cosmetics for providing slip and a non-greasy feel suggests it could form an effective lubricating film. However, without direct comparative studies in pharmaceutical tableting, its performance relative to magnesium stearate is largely theoretical. It is plausible that, as a hydrophobic ester, it may exhibit similar tendencies to reduce tablet hardness and dissolution, though the extent of these effects would depend on its specific physical properties, such as particle size and surface area.

For drug development professionals, the choice of lubricant should be based on a thorough evaluation of the formulation's specific needs. For formulations where rapid dissolution is paramount, a more hydrophilic lubricant may be preferable. If this compound is to be considered a viable alternative to magnesium stearate, comprehensive studies are required to quantify its lubrication efficiency and its impact on critical tablet quality attributes. These studies should follow the standardized protocols outlined above to generate robust and comparable data.

References

Stearyl Myristate Comedogenicity: A Comparative Analysis Using the Rabbit Ear Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cosmetic and pharmaceutical formulations, understanding the comedogenic potential of individual ingredients is paramount. Stearyl myristate, an emollient ester, is often scrutinized for its potential to clog pores and induce acne. This guide provides an objective comparison of the comedogenicity of this compound with other common cosmetic ingredients, based on data from the widely utilized rabbit ear model.

Quantitative Comedogenicity Data

The rabbit ear assay is a sensitive model for assessing the potential of substances to cause follicular hyperkeratosis, the primary lesion in comedo formation. The following table summarizes the mean comedogenic scores of this compound and other cosmetic ingredients as determined in a study by Nguyen et al. (2007), published in Cutaneous and Ocular Toxicology. In this model, a higher score indicates a greater potential for comedogenicity.

IngredientMean Comedogenic Score
This compound (Myristyl Myristate) 3.6
Isopropyl Palmitate4.2
Isopropyl Myristate4.0
Butyl Stearate3.8
Isopropyl Isostearate3.6
Decyl Oleate3.6
Isostearyl Neopentanoate3.2
Isocetyl Stearate3.2
Cocoa Butter2.8
Cetyl Alcohol2.2
Stearyl Alcohol1.3
Paraffin1.3
Sodium Lauryl Sulfate (SLS)1.0
Petrolatum1.0

Data sourced from Nguyen, S. H., Dang, T. P., & Maibach, H. I. (2007). Comedogenicity in rabbit: some cosmetic ingredients/vehicles. Cutaneous and ocular toxicology, 26(4), 287-292.[1][2]

Experimental Protocol: The Rabbit Ear Model

The rabbit ear model is a widely used preclinical method to evaluate the comedogenic potential of topical substances.[3][4] While protocols may have minor variations between laboratories, the fundamental procedure is as follows.

Animals:

  • New Zealand albino rabbits are typically used for this assay due to their sensitive ear skin, which readily forms microcomedones.[5]

Test Substance Application:

  • The test substance, such as this compound, is applied to the inner surface of the rabbit's ear.

  • Applications are performed daily for a period of two to three weeks.

  • One ear may serve as a control, receiving no treatment or a non-comedogenic vehicle.

Evaluation:

  • The tissue is then processed to allow for microscopic examination of the hair follicles.

  • Follicular hyperkeratosis, the thickening of the lining of the follicle, is assessed and graded.

Scoring:

  • The degree of comedo formation is typically graded on a scale, often from 0 (no comedogenicity) to 5 (highly comedogenic).

  • The scoring is based on the number and size of the microcomedones observed.

Experimental Workflow

The following diagram illustrates the typical workflow of the rabbit ear model for comedogenicity testing.

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Analysis animal_selection Select New Zealand Albino Rabbits daily_application Daily Topical Application to Inner Ear (2-3 Weeks) animal_selection->daily_application test_substance Prepare Test Substance (e.g., this compound) test_substance->daily_application tissue_excision Excise Treated Skin Tissue daily_application->tissue_excision microscopic_exam Microscopic Examination of Hair Follicles tissue_excision->microscopic_exam scoring Grade Comedogenicity (0-5 Scale) microscopic_exam->scoring data_analysis Analyze and Compare Data scoring->data_analysis

Rabbit Ear Model Experimental Workflow

It is important to note that while the rabbit ear model is a valuable screening tool, its results may not always directly correlate with the effects on human skin due to differences in skin sensitivity. Therefore, these findings should be considered as part of a comprehensive safety and efficacy assessment for any cosmetic or pharmaceutical ingredient.

References

Safety Operating Guide

Proper Disposal of Stearyl Myristate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Stearyl myristate, a common ester used in various research and development applications, is not classified as a hazardous substance, simplifying its disposal process.[1] However, adherence to general laboratory safety protocols and local regulations is essential to ensure a safe and compliant disposal procedure. This guide provides detailed steps for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.

Safety and Handling Precautions

While this compound is considered non-hazardous, standard laboratory practices for handling chemicals should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. In case of inhalation of fumes from heated product, the affected individual should be moved to a fresh air environment.[1] For skin contact, washing the affected area is generally sufficient.[1]

Step-by-Step Disposal Procedures

The disposal of this compound should be approached in a systematic manner, from initial waste characterization to final disposal.

1. Waste Identification and Segregation:

  • Pure this compound: Uncontaminated this compound is not considered hazardous waste.[1]

  • Contaminated this compound: If this compound is mixed with hazardous substances, it must be treated as hazardous waste. The disposal protocol should then follow the requirements for the hazardous components in the mixture. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination.[2]

2. Spill Management:

  • Small Spills: Small quantities of this compound can be wiped up with a cloth or other absorbent material. The spill area should then be flushed with water.

  • Large Spills: For larger spills, the material should first be covered with an inert absorbent material like sand or earth. The mixture should then be collected into a suitable container for disposal.

3. Containerization and Labeling:

  • All waste containers must be in good condition and compatible with the waste they hold.

  • Containers should be clearly and accurately labeled with their contents. Even for non-hazardous waste, proper labeling is a good laboratory practice. For hazardous waste mixtures, labels must comply with regulations such as the Resource Conservation and Recovery Act (RCRA).

4. Storage:

  • Waste should be stored in a designated, well-ventilated area away from incompatible materials.

  • Federal regulations, such as those under RCRA, provide specific guidelines for the accumulation and storage of hazardous waste in laboratories, which may include time limits for storage.

5. Final Disposal:

  • Non-Hazardous this compound: Pure this compound can typically be disposed of in a landfill. Always consult with your institution's environmental health and safety (EHS) office and local regulations to confirm acceptable disposal methods. Avoid discharging this compound into sewers.

  • Hazardous this compound Waste: If contaminated with hazardous materials, the waste must be disposed of through a licensed hazardous waste disposal contractor. Your EHS office will provide guidance on the proper procedures for this.

Quantitative Data for this compound

PropertyValue
Chemical Formula C32H64O2
Molecular Weight 480.85 g/mol
CAS Number 3234-81-9
Purity >99%
Physical State Solid
Solubility Insoluble in water

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

StearylMyristateDisposal This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the this compound contaminated with hazardous substances? start->is_contaminated non_hazardous_path No (Pure this compound) hazardous_path Yes (Contaminated) spill_check Is it a spill? is_contaminated->spill_check No hazardous_disposal Dispose as Hazardous Waste: - Follow institutional EHS protocol - Use licensed hazardous waste contractor is_contaminated->hazardous_disposal Yes small_spill Small Spill: Wipe up, flush area with water spill_check->small_spill Yes, small large_spill Large Spill: Cover with inert absorbent, collect for disposal spill_check->large_spill Yes, large non_hazardous_disposal Dispose as Non-Hazardous Waste: - Landfill (check local regulations) - Do NOT discharge to sewer spill_check->non_hazardous_disposal No small_spill->non_hazardous_disposal large_spill->non_hazardous_disposal end End: Disposal Complete non_hazardous_disposal->end hazardous_disposal->end

Caption: Decision workflow for this compound disposal.

By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize consulting your institution's specific safety protocols and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.